1-[3-(Trifluoromethyl)benzyl]guanidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSSPOJABEIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Putative Mechanism of Action of 1-[3-(Trifluoromethyl)benzyl]guanidine
Executive Summary
This document provides an in-depth technical analysis of the hypothesized mechanism of action for the compound 1-[3-(Trifluoromethyl)benzyl]guanidine. As direct experimental literature on this specific molecule is sparse, this guide synthesizes information from structurally analogous compounds to build a robust, evidence-based hypothesis. The primary proposed mechanism is the inhibition of the human Norepinephrine Transporter (hNET), drawing parallels with well-characterized benzylguanidine analogs like meta-iodobenzylguanidine (mIBG).[1][2] Secondary potential mechanisms, including the modulation of voltage-gated potassium (Kv) and sodium (Nav) channels, are also explored based on the known pharmacological activities of the guanidinium headgroup and the trifluoromethyl moiety, respectively.[3][4][5] This guide details the molecular basis for these hypotheses, outlines rigorous experimental protocols for their validation, and presents expected quantitative outcomes. It is intended for researchers, scientists, and drug development professionals investigating novel adrenergic and neurological agents.
Introduction to this compound
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a central guanidine group attached to a benzyl ring, which is substituted at the meta position with a trifluoromethyl group.
-
Chemical Formula: C₉H₁₀F₃N₃
-
Molecular Weight: 217.19 g/mol
-
CAS Number: 14629-43-7[6]
-
Key Structural Features:
-
Guanidinium Headgroup: A highly basic functional group that is protonated at physiological pH, enabling it to form strong ionic interactions.
-
Benzyl Moiety: A lipophilic aromatic ring that facilitates membrane interaction and provides a scaffold for substitution.
-
Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that enhances metabolic stability and lipophilicity, potentially influencing binding affinity and selectivity for biological targets.[7]
-
Rationale for Investigation: The Pharmacological Significance of its Components
The scientific interest in this compound stems from the established pharmacological profiles of its constituent parts.
-
Benzylguanidines as Norepinephrine Transporter (NET) Ligands: The benzylguanidine scaffold is the foundation for compounds like meta-iodobenzylguanidine (mIBG), which are selectively taken up by neuroendocrine cells via the norepinephrine transporter (NET).[1] This property has made radiolabeled mIBG an essential tool for the diagnosis and therapy of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[2][8][9]
-
Guanidinium Moieties as Ion Channel Modulators: The guanidine group itself is known to interact with ion channels. It can act as an inhibitor of voltage-gated potassium (Kv) channels, a mechanism that underlies its therapeutic use in certain neuromuscular diseases.[3]
-
Trifluoromethyl Groups in Pharmacology: The CF₃ group is a common substituent in modern pharmaceuticals. Its inclusion can significantly alter a molecule's properties. Notably, it is found in several potent sodium channel blockers, where it contributes to the drug's binding and gating effects.[4]
This convergence of structural motifs suggests that this compound possesses a complex pharmacological profile with high potential for interacting with key targets in the nervous and endocrine systems.
Primary Hypothesized Mechanism: Inhibition of the Norepinephrine Transporter (NET)
The most compelling hypothesis for the primary mechanism of action of this compound is its function as a competitive inhibitor of the norepinephrine transporter (NET). NET is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.
The Benzylguanidine Analogy: Learning from MIBG
The structural similarity to mIBG is the strongest piece of evidence for this hypothesis. Like norepinephrine, mIBG is recognized and transported into the cell by NET.[1] The guanidine group mimics the protonated amine of norepinephrine, allowing it to be recognized by the transporter's substrate binding site. It is therefore highly probable that this compound acts as a substrate and/or competitive inhibitor at this same site. The meta substitution pattern is also consistent with known NET ligands.[1]
Proposed Molecular Interaction with NET
The proposed interaction involves a two-step process:
-
Initial Binding: The protonated guanidinium group forms a critical ionic bond with a negatively charged residue (e.g., Asp75) in the NET binding pocket, analogous to the amine of norepinephrine.
-
Stabilization: The benzyl ring, enhanced in lipophilicity by the CF₃ group, engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues within the transporter's transmembrane domains, stabilizing the complex and preventing the translocation of norepinephrine.
Downstream Cellular Effects of NET Inhibition
By blocking the reuptake of norepinephrine, this compound would be expected to increase the concentration and residence time of norepinephrine in the synaptic cleft. This leads to enhanced and prolonged activation of both presynaptic and postsynaptic adrenergic receptors, resulting in a sympathomimetic effect.
Diagram: Proposed NET Inhibition Pathway
Caption: Proposed mechanism of NET inhibition, leading to increased synaptic norepinephrine.
Secondary Putative Mechanisms: Modulation of Voltage-Gated Ion Channels
While NET inhibition is the primary hypothesis, the distinct chemical features of the molecule suggest plausible interactions with other critical neurological targets.
Inhibition of Voltage-Gated Potassium (Kv) Channels
The guanidinium group is a known blocker of Kv channels. Research has shown that guanidine compounds can bind within the intracellular pore of the channel, stabilizing a closed state and thereby reducing potassium efflux during membrane repolarization.[3] This action prolongs the duration of the action potential. If this compound engages in this mechanism, it could modulate neuronal excitability and neurotransmitter release, an effect that would be synergistic with NET inhibition.
Blockade of Voltage-Gated Sodium (Nav) Channels
A number of clinically used drugs containing trifluoromethyl groups are known sodium channel blockers.[4] Nav channels are responsible for the rising phase of the action potential in excitable cells.[10] Blockers of these channels reduce the rate and magnitude of sodium influx, thereby decreasing the likelihood of action potential generation.[5] The lipophilic benzyl-CF₃ moiety of this compound may facilitate its entry into the membrane and interaction with the channel pore, potentially conferring use-dependent blocking properties similar to local anesthetics and some antiarrhythmic drugs.
Diagram: Putative Ion Channel Interaction
Caption: Hypothesized interaction of the compound's moieties with Kv and Nav channels.
Experimental Protocols for Mechanism Validation
To rigorously test these hypotheses, a series of well-established in vitro assays are required.
Protocol 1: Competitive NET Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.
-
Methodology:
-
Preparation: Utilize cell membrane preparations from a stable cell line overexpressing hNET (e.g., HEK293-hNET).
-
Incubation: Incubate the membrane preparations with a known concentration of a specific NET radioligand (e.g., [³H]-Nisoxetine).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) across a range of 10⁻¹⁰ M to 10⁻⁴ M.
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: [³H]-Norepinephrine Uptake Assay
-
Objective: To measure the functional inhibition of norepinephrine transport into cells by this compound.
-
Methodology:
-
Cell Culture: Plate hNET-expressing cells (e.g., SK-N-SH neuroblastoma cells, which endogenously express NET) in 24-well plates.[1] Use a non-expressing cell line (e.g., wild-type HEK293) as a negative control.
-
Pre-incubation: Wash cells and pre-incubate them for 15 minutes with increasing concentrations of this compound or a known inhibitor (e.g., Desipramine) as a positive control.
-
Uptake Initiation: Add a fixed concentration of [³H]-Norepinephrine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
-
Protocol 3: Electrophysiological Analysis via Patch-Clamp
-
Objective: To characterize the effects of the compound on the activity of voltage-gated potassium and sodium channels.
-
Methodology:
-
Cell Preparation: Use cell lines stably expressing specific subtypes of human Kv channels (e.g., Kv2.1) and Nav channels (e.g., Nav1.5 or Nav1.7).
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol (Kv): Apply depolarizing voltage steps from a holding potential of -80 mV to elicit outward potassium currents. Record baseline currents.
-
Voltage Protocol (Nav): Apply brief depolarizing steps from a holding potential of -100 mV to elicit transient inward sodium currents. Record baseline currents.
-
Compound Application: Perfuse the cells with known concentrations of this compound and repeat the voltage protocols.
-
Analysis: Measure changes in current amplitude, activation/inactivation kinetics, and use-dependence (by applying repetitive stimuli). Construct dose-response curves to determine the IC₅₀ for channel block.
-
Diagram: Experimental Validation Workflow
Caption: A logical workflow for the experimental validation of the proposed mechanisms.
Expected Data and Interpretation
The outcomes of these experiments will provide quantitative validation of the proposed mechanisms.
Table 1: Expected Data for NET Interaction
| Assay Type | Parameter | Expected Value | Interpretation |
| Competitive Binding | Ki | 1 - 100 nM | High-affinity binding to the norepinephrine transporter. |
| [³H]-NE Uptake | IC₅₀ | 10 - 500 nM | Potent functional inhibition of norepinephrine transport. |
Table 2: Expected Data for Ion Channel Modulation
| Channel Type | Parameter | Expected Value | Interpretation |
| Voltage-Gated K⁺ (Kv) | IC₅₀ | 1 - 50 µM | Moderate inhibition of potassium channels, likely via pore block. |
| Voltage-Gated Na⁺ (Nav) | IC₅₀ | 5 - 100 µM | Moderate, possibly use-dependent, block of sodium channels. |
Interpretation: If the Ki and IC₅₀ values for NET are significantly lower (i.e., more potent) than those for the ion channels, it would strongly support NET inhibition as the primary mechanism of action. Comparable potencies would suggest a multi-target profile.
Potential Therapeutic Applications and Future Directions
Based on the hypothesized mechanisms, this compound could be explored for several therapeutic applications:
-
Neuroendocrine Tumor Imaging & Therapy: If it demonstrates high and specific uptake via NET, it could be developed as a non-radioiodinated PET imaging agent (e.g., labeled with ¹⁸F) or as a targeted therapeutic agent.
-
Cardiovascular & CNS Disorders: As a NET inhibitor, it could have applications in conditions like ADHD, depression, or orthostatic hypotension. However, its potential off-target effects on cardiac ion channels (especially Nav1.5) would need to be carefully evaluated.
-
Antimicrobial Agent: The guanidine moiety is also a key feature in some antimicrobial compounds, suggesting a potential for antibacterial activity, possibly through membrane disruption.[11][12]
Future research should focus on executing the validation protocols described herein, followed by selectivity profiling against other monoamine transporters (dopamine and serotonin) and a broader panel of ion channels.
Conclusion
While definitive studies on this compound are yet to be published, a thorough analysis of its structural components allows for the formulation of a strong, testable hypothesis regarding its mechanism of action. The primary proposed mechanism is the competitive inhibition of the norepinephrine transporter, based on its structural analogy to known NET substrates like mIBG. Furthermore, plausible secondary mechanisms involving the modulation of voltage-gated potassium and sodium channels are suggested by the presence of the guanidinium and trifluoromethyl groups, respectively. The experimental framework provided in this guide offers a clear path to validating these hypotheses and fully elucidating the pharmacological profile of this promising compound.
References
-
Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). N,N'-di-Boc-N"-triflylguanidine. Available at: [Link]
-
Mohammed, Y. H., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. Scientific Reports. Available at: [Link]
-
Pevsner, P. H., et al. (n.d.). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. SciSpace. Available at: [Link]
-
MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available at: [Link]
-
Sack, J. T., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. Available at: [Link]
-
Wiedenmann, F., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI. Available at: [Link]
-
SIOP. (2022). SIOP 2021 - Meta Iodo Benzyl Guanidine MIBG. YouTube. Available at: [Link]
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El-Bizri, N., et al. (2016). Use-Dependent Block of Human Cardiac Sodium Channels by GS967. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Keppel Hesselink, J. M. (2016). Moving targets in sodium channel blocker development: the case of raxatrigine. OAText. Available at: [Link]
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Fairhurst, C., et al. (2017). Sodium channel-inhibiting drugs and cancer survival: protocol for a cohort study. BMJ Open. Available at: [Link]
-
Cui, Y., et al. (2021). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Pandit-Taskar, N., et al. (2015). Biodistribution and dosimetry of 18F-Meta Fluorobenzyl Guanidine (MFBG). ResearchGate. Available at: [Link]
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Patsnap Synapse. (2025). 211At-MABG - Drug Targets, Indications, Patents. Available at: [Link]
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Advanced Synthesis Pathways for Novel Trifluoromethyl-Substituted Benzylguanidines
Executive Summary
This technical guide details the synthesis of trifluoromethyl-substituted benzylguanidines, a class of compounds critical in medicinal chemistry for targeting the norepinephrine transporter (NET). The trifluoromethyl (
This guide prioritizes a Modern Optimized Route utilizing
Retrosynthetic Analysis
The strategic disconnection of the target molecule, meta-trifluoromethylbenzylguanidine (MFBG), reveals the benzylamine as the primary nucleophilic scaffold.[1] The guanidine core is installed via electrophilic guanylation.[1][2]
DOT Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic breakdown of the target guanidine into its constituent amine and electrophilic amidine source.
Synthesis Pathways[2][3][4][5][6][7]
Pathway A: Modern Optimized Route (Recommended)
Reagent:
This pathway is currently favored for electron-deficient benzylamines (like those with
Reaction Scheme
[1]Pathway B: Classical Isothiourea Route
Reagent:
While cost-effective, this route often requires longer reaction times and generates noxious byproducts. The yield is frequently lower for trifluoromethyl-substituted amines due to the electron-withdrawing effect of the
Pathway C: Radiochemical/Automated Route
Reagent: Solid-phase supported reagents or in situ activation. Context: Used primarily for [18F]-labeled analogs where speed and purification are critical. The pyrazole reagent is also preferred here for its rapid kinetics.[1]
Detailed Experimental Protocol
Target: 3-(Trifluoromethyl)benzylguanidine Hydrochloride Method: Pathway A (Pyrazole-1-carboxamidine)
Materials
-
Substrate: 3-(Trifluoromethyl)benzylamine (1.0 eq)[1]
-
Reagent:
-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) -
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq)[1] -
Solvent: Anhydrous
-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)benzylamine (e.g., 5.0 mmol) in anhydrous DMF (10 mL).
-
Addition: Add DIPEA (10.0 mmol) followed by
-pyrazole-1-carboxamidine hydrochloride (6.0 mmol) in a single portion. -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or ) for 4–6 hours . Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or HPLC. The spot for the starting amine should disappear.[1] -
Workup:
-
Purification:
-
The aqueous phase (containing the product) can be lyophilized directly if high purity is achieved.[1]
-
Alternative (Salt Formation): Acidify the residue with 1M HCl in ether to precipitate the guanidine hydrochloride salt.[1]
-
Recrystallization: Recrystallize the crude salt from Isopropanol/Diethyl ether to yield white crystals.
-
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for the synthesis of trifluoromethylbenzylguanidine.
Characterization & Data
The introduction of the electron-withdrawing
Comparative Yield Data
| Synthesis Method | Reagent | Typical Yield (meta-isomer) | Reaction Time | Notes |
| Pathway A (Modern) | Pyrazole-1-carboxamidine | 65–75% | 4–6 h | Cleaner workup; preferred for radiochem precursors [1]. |
| Pathway B (Classical) | S-Methylisothiourea | 30–50% | 12–24 h | Evolves MeSH (toxic/odorous); lower atom economy.[1] |
| Pathway C (Cyanamide) | Cyanamide ( | 20–40% | >24 h | Harsh conditions (fusion); often requires excess reagent.[1] |
Expected Analytical Signatures
-
NMR: Single peak around -62.5 ppm (characteristic of
). - NMR (D_2O):
-
Mass Spectrometry (ESI+):
peak corresponding to molecular weight (e.g., for , calc.[1] MW 217.2, expect ).
References
-
Zhang, H., et al. (2014). "Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter." European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Tsubokura, K., et al. (2014).[3] "Guanidine synthesis by guanylation." Synlett. Link
-
Liotta, L. A., et al. (2020). "18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression."[4][5][6] Scientific Reports.[4] Link[1][4]
-
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc. Link
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The Resurgence of Benzylguanidine Scaffolds in Neurotherapeutics: A Technical Guide
This guide provides an in-depth technical exploration of benzylguanidine compounds, a class of molecules demonstrating significant therapeutic potential across a spectrum of neurological and neuro-oncological disorders. We will delve into the core mechanisms of action, established and emerging therapeutic applications, and the critical experimental methodologies required to advance research and development in this promising field. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique pharmacological properties of the benzylguanidine scaffold.
Introduction: A Versatile Pharmacophore in Neuroscience
The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] When incorporated into a benzylguanidine framework, this functional group gives rise to a class of compounds with diverse biological activities. Historically, guanidine itself has been used to treat muscle weakness in Lambert-Eaton myasthenic syndrome by enhancing acetylcholine release.[2] Modern medicinal chemistry has expanded upon this foundation, developing benzylguanidine derivatives that selectively target various neuronal proteins, including ion channels and transporters, opening up new avenues for therapeutic intervention in complex neurological diseases.
Section 1: Core Mechanisms of Neuromodulation
The therapeutic effects of benzylguanidine compounds stem from their ability to interact with several key proteins that regulate neuronal excitability and communication.
Inhibition of Voltage-Gated Potassium (Kv) Channels
A primary and well-established mechanism of action for guanidinium compounds is the inhibition of voltage-gated potassium (Kv) channels.[2] By blocking these channels, which are crucial for repolarizing the neuronal membrane after an action potential, benzylguanidine derivatives prolong the duration of the action potential. This extended depolarization enhances the influx of calcium through voltage-gated calcium channels at the presynaptic terminal, leading to a significant increase in neurotransmitter release.[2][3] This mechanism underlies the therapeutic effect of guanidine in disorders of neuromuscular transmission.[3] The interaction is thought to occur within the intracellular pore of the channel, where the guanidinium group stabilizes a closed state of the channel.[2]
Targeting the Norepinephrine Transporter (NET)
The human norepinephrine transporter (hNET) is a crucial protein for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. Certain benzylguanidine derivatives, most notably meta-iodobenzylguanidine (MIBG), are substrates for NET. [4]This property allows for their selective uptake and accumulation in cells with high NET expression, such as neuroblastoma cells. [5][4]This targeted uptake is the basis for the use of radio-iodinated MIBG in the diagnosis and therapy of neuroblastoma. [4]More recently, this selective transport mechanism has been exploited to design hybrid molecules that combine the benzylguanidine scaffold (for targeted delivery) with a cytotoxic payload, creating a "Trojan horse" approach to cancer therapy. [5]Furthermore, fluorinated benzylguanidine analogs have been developed for PET imaging of hNET expression. [6][7]
Section 2: Therapeutic Applications in Neuroscience
The diverse mechanisms of action of benzylguanidine compounds translate into a wide range of potential therapeutic applications.
Neuro-oncology: Neuroblastoma
The selective uptake of MIBG by neuroblastoma cells via NET has made it a cornerstone in the management of this pediatric cancer. [4]Radiolabeled MIBG is used for both imaging (scintigraphy) and targeted radiotherapy. [4]Current research focuses on creating hybrid molecules where the benzylguanidine moiety acts as a delivery vector for potent alkylating agents like melphalan, aiming to increase efficacy and reduce systemic toxicity. [5]
Neuropathic Pain
Given their ability to modulate ASICs, benzylguanidine derivatives are being investigated as novel non-opioid analgesics. [2]Neuropathic pain, which arises from damage to the nervous system, is often characterized by neuronal hyperexcitability and altered pH homeostasis, conditions where ASIC modulators could be particularly effective. Clinical trials are underway to evaluate new compounds for treating painful peripheral neuropathy. [8][9][10][11]
Epilepsy and Seizure Disorders
The ability of some benzylguanidine derivatives to modulate neuronal excitability suggests their potential as anticonvulsants. Preclinical studies have shown that certain N-benzyl-2-acetamidopropionamide and 2-benzylglutarimide derivatives possess potent anticonvulsant activity in animal models like the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests. [3][12]For instance, N-benzyl-2-acetamido-3-methoxypropionamide (compound 18) showed an ED50 of 8.3 mg/kg in the MES test in mice, comparable to the established antiepileptic drug phenytoin. [3]While quinidine, a guanidine-related compound, has been explored in epilepsy, its use is limited by cardiac side effects. [13][14]The development of more selective benzylguanidine compounds could offer a better safety profile.
| Compound Class | Animal Model | Test | Efficacy (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse (i.p.) | MES | 8.3 mg/kg | >80 mg/kg | >9.6 | [3] |
| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | Rat (p.o.) | MES | 4.5 mg/kg | >585 mg/kg | >130 | [3] |
| 2-(4-Chlorobenzyl)glutarimide | Mouse (i.p.) | MES | 23.3 mg/kg | 150 mg/kg | 6.4 | [12] |
| 2-(4-Chlorobenzyl)glutarimide | Mouse (i.p.) | scMet | 14.9 mg/kg | 150 mg/kg | 10.1 | [12] |
Table 1: Preclinical Anticonvulsant Activity of Selected Benzylguanidine Derivatives
Neurodegenerative Diseases
While direct clinical application of benzylguanidine compounds in neurodegenerative diseases like Alzheimer's and Parkinson's is still in its infancy, the underlying mechanisms offer intriguing possibilities. For example, N-benzyl piperidine derivatives have been designed as multi-target agents that inhibit both acetylcholinesterase (AChE) and histone deacetylase (HDAC), showing neuroprotective effects in cellular models of Alzheimer's disease. [15][16]Another study showed that a 1-benzylpiperidine derivative could inhibit both AChE and amyloid-β aggregation, and improved cognitive function in a mouse model of Alzheimer's. [17]The development of benzylguanidine compounds that can modulate neuroinflammation, oxidative stress, and protein aggregation represents a promising future direction. [18]
Affective Disorders: Anxiety and Depression
The modulation of monoamine neurotransmission is a key strategy in treating anxiety and depression. [19]Given that some benzylguanidine derivatives can interact with the norepinephrine transporter, there is a rationale for exploring their potential in these disorders. Phenylpiperazine derivatives, which share structural similarities, have shown antidepressant and anxiolytic-like effects in animal models. [20]Studies on semi-synthetic derivatives of xylopic acid have also demonstrated anxiolytic and antidepressant-like properties in mice, with mechanisms potentially involving the GABAergic and serotoninergic systems. [21]
| Compound/Derivative | Animal Model | Test | Outcome | Potential Mechanism | Reference |
|---|---|---|---|---|---|
| Deacetylated Xylopic Acid Derivative | Mouse | Elevated Plus Maze | Reduced anxiety-related behaviors | GABAergic system modulation | [21] |
| Deacetylated Xylopic Acid Derivative | Mouse | Tail Suspension Test | Reduced depression-related behaviors | Serotoninergic system modulation | [21] |
| HBK-15 (Phenylpiperazine derivative) | Mouse | Forced Swim Test | Dose-dependent reduction in immobility time | 5-HT1A and 5-HT7 receptor antagonism | [20] |
| 1-(4-chlorobenzyl)guanidine | Mouse (BALB/c, ob/ob, DIO) | Weight Monitoring | Significant weight reduction | Not fully elucidated | [1][22]|
Table 2: Behavioral Effects of Benzylguanidine Analogs and Related Compounds in Rodent Models
Section 3: Key Experimental Protocols
Advancing the study of benzylguanidine compounds requires robust and validated experimental methodologies. Here, we detail two fundamental in vitro techniques for characterizing their pharmacological activity.
In Vitro Protocol: Patch-Clamp Electrophysiology
Objective: To determine the functional effect of a benzylguanidine compound on specific ion channels expressed in a cellular system. This technique provides high-resolution data on channel inhibition, activation, and gating kinetics. [22][23] Methodology:
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest (e.g., a specific Kv or ASIC subtype). Plate the cells onto glass coverslips a few days prior to recording. [22]2. Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance is typically 4-8 MΩ when filled with intracellular solution. [22]3. Recording Setup: Place the coverslip in a recording chamber on an inverted microscope stage and perfuse with an external solution (artificial cerebrospinal fluid or similar). [22]4. Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". [1]5. Configuration:
-
Whole-Cell: Apply a brief pulse of strong suction to rupture the membrane patch, allowing electrical access to the entire cell. This is the most common configuration for studying macroscopic currents. [22] * Voltage-Clamp: Hold the membrane potential at a constant level and record the ionic currents that flow across the membrane in response to voltage steps.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the benzylguanidine compound at various concentrations onto the cell.
-
Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Plot a dose-response curve to calculate the IC50 (the concentration at which the compound inhibits 50% of the current).
In Vitro Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-radiolabeled benzylguanidine compound for a specific receptor or transporter by measuring its ability to compete with a known radiolabeled ligand. [24][25] Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target protein in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer. [2]2. Assay Setup: In a 96-well plate, combine:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-ligand, [¹²⁵I]-ligand).
-
Varying concentrations of the unlabeled benzylguanidine "competitor" compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. [2]4. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer. [2]5. Detection: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter). [2]6. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the specific binding as a function of the competitor compound concentration to generate a competition curve.
-
Calculate the IC50 from this curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [26]
-
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epilepsy Clinical Trials | NYU Langone Health [med.nyu.edu]
- 8. reports.mountsinai.org [reports.mountsinai.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Neuropathic pain associated with diabetic peripheral neuropathy | Study 20887 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Frontiers | Potential novel therapeutic strategies for neuropathic pain [frontiersin.org]
- 12. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Treatment with Quinidine in 2 Patients with Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) Due to Gain-of-Function KCNT1 Mutations: Functional Studies, Clinical Responses, and Critical Issues for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precision therapy for epilepsy due to KCNT1 mutations: A randomized trial of oral quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
- 19. Anxiolytic - Wikipedia [en.wikipedia.org]
- 20. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neuronal acetylcholine receptor; alpha2/beta2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 25. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 26. youtube.com [youtube.com]
Technical Guide: Structural Analogs of 1-[3-(Trifluoromethyl)benzyl]guanidine
This guide serves as a technical master file for 1-[3-(Trifluoromethyl)benzyl]guanidine and its structural class. It is designed for researchers in radiopharmaceutical chemistry, neuropharmacology, and oncology drug development.
Executive Summary & Pharmacological Context
This compound (CAS: 14629-43-7) is a synthetic guanidinium derivative structurally homologous to Norepinephrine (NE) and the clinical radiotracer Meta-Iodobenzylguanidine (MIBG) .
In drug development, this compound represents a critical "bioisostere" in the benzylguanidine class. While MIBG uses an iodine atom at the meta position to target the Norepinephrine Transporter (NET) , the trifluoromethyl (-CF₃) analog exploits the high lipophilicity and metabolic stability of the C-F bond to probe NET binding kinetics without the deiodination instability often seen with radioiodinated compounds.
Primary Research Applications:
-
NET Transporter Probes: Competitive inhibitors for mapping the Uptake-1 mechanism in neuroendocrine tumors (neuroblastoma, pheochromocytoma).
-
Bioisosteric Design: Replacing the metabolically labile iodine of MIBG with a robust -CF₃ group to enhance in vivo stability.
-
Theranostic Precursors: Structural templates for developing Fluorine-18 labeled PET tracers (e.g., [¹⁸F]MFBG).
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of this compound relies on its ability to mimic the neuronal transport of Norepinephrine while resisting metabolic degradation by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).
The Benzylguanidine Pharmacophore
The molecule consists of three critical domains:
-
Guanidine Head Group: Highly basic (pKa ~12-13), it remains protonated at physiological pH, mimicking the ammonium group of Norepinephrine to anchor into the NET substrate binding site (Asp75 residue).
-
Benzyl Spacer: Provides the necessary steric distance and hydrophobic interaction, replacing the catechol ring of NE.
-
Meta-Substituent (-CF₃): An electron-withdrawing, lipophilic group. Unlike the hydroxyl groups of NE (which are targets for COMT), the -CF₃ group prevents metabolism while maintaining affinity.
Visualization: Comparative SAR
The following diagram illustrates the structural homology between the endogenous ligand, the clinical standard (MIBG), and the Trifluoromethyl analog.
Figure 1: Structural evolution from Norepinephrine to stable Benzylguanidine analogs.
Synthesis Protocols
The synthesis of this compound and its analogs typically follows a Guanylation workflow. This protocol is self-validating via NMR monitoring of the methylene signal shift.
Reagents & Materials
-
Precursor: 3-(Trifluoromethyl)benzylamine (Commercial or reduced from nitrile).
-
Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (Preferred over S-methylisothiourea for cleaner workup).
-
Solvent: N,N-Diisopropylethylamine (DIPEA) in DMF or Acetonitrile.
-
Purification: Semi-preparative HPLC (C18 column).
Step-by-Step Synthesis Workflow
-
Activation: Dissolve 1.0 eq of 3-(Trifluoromethyl)benzylamine in anhydrous DMF under Argon atmosphere.
-
Addition: Add 1.2 eq of 1H-Pyrazole-1-carboxamidine hydrochloride and 2.5 eq of DIPEA.
-
Reaction: Stir at 40°C for 16 hours.
-
Checkpoint: Monitor reaction progress via TLC (eluent: 10% MeOH in DCM). The product will be significantly more polar (lower Rf) than the amine.
-
-
Workup: Evaporate solvent under reduced pressure. Re-dissolve residue in minimal water/acetonitrile.
-
Purification: Purify via Reverse-Phase HPLC (Gradient: 5% to 60% Acetonitrile in Water + 0.1% TFA).
-
Validation:
-
¹H-NMR (D₂O): Look for the benzyl methylene singlet at δ ~4.4 ppm.
-
¹⁹F-NMR: Confirm single peak for -CF₃ group (approx -62 ppm).
-
Visualization: Synthesis Pathway
Figure 2: Optimized guanylation workflow for benzylguanidine synthesis.
Biological Evaluation: NET Targeting Protocols
To validate the compound as a structural analog of MIBG, you must confirm its affinity for the Norepinephrine Transporter (NET) and its subsequent storage in vesicles via VMAT (Vesicular Monoamine Transporter).
Competitive Binding Assay (In Vitro)
Objective: Determine the IC₅₀ of the trifluoromethyl analog against radiolabeled substrates.
Cell Line: SK-N-SH (Human Neuroblastoma) or NET-transfected CHO cells. Radioligand: [³H]Norepinephrine or [¹²³I]MIBG.
| Parameter | Protocol Specification |
| Cell Density | 2 × 10⁵ cells/well in 24-well plates. |
| Buffer | Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent oxidation). |
| Incubation | 37°C for 10 minutes (Uptake is rapid; longer times measure storage). |
| Inhibitor Range | 10⁻¹⁰ M to 10⁻⁵ M of this compound. |
| Termination | Rapid wash with ice-cold KRH buffer (3x). |
| Detection | Liquid Scintillation Counting (for ³H) or Gamma Counter (for ¹²³I). |
Data Analysis: Plot % Specific Uptake vs. Log[Concentration].
-
Expected Result: The IC₅₀ should be in the low micromolar range (1–5 µM), comparable to MIBG. If IC₅₀ > 10 µM, the -CF₃ group may be causing steric hindrance.
Mechanism of Action: Uptake-1 vs. Uptake-2
It is critical to distinguish specific neuronal uptake (Uptake-1) from non-specific extraneuronal uptake (Uptake-2).
-
Control Experiment: Perform the assay in the presence of Desipramine (1 µM), a selective NET inhibitor.
-
Interpretation: If the uptake of your trifluoromethyl analog is blocked by Desipramine, it confirms NET specificity.
Visualization: Transport Mechanism
Figure 3: Mechanism of Uptake-1 and vesicular storage targeted by benzylguanidines.
Emerging Applications: Beyond Imaging
While NET targeting is the primary use, recent literature expands the utility of trifluoromethyl-benzylguanidines.
Hybrid Cytotoxic Agents
Research has demonstrated the efficacy of conjugating benzylguanidines with alkylating agents (e.g., Melphalan or Busulfan analogs).[1]
-
Concept: Use the benzylguanidine moiety as a "Trojan Horse" to deliver the toxic payload specifically into NET-expressing neuroblastoma cells.
-
Relevance: The 3-CF₃ analog serves as a stable, lipophilic carrier to test the impact of halogenation on tumor penetration compared to the standard iodine variants.
Antimicrobial Activity
Benzylguanidines, particularly those with electron-withdrawing groups like -CF₃ and -Cl, have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[2]
-
Mechanism: Membrane disruption and DNA binding.
-
Key Finding: 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivatives have demonstrated MIC values as low as 0.5 µg/mL.[2][3][4]
References
-
Zhang, H., et al. (2014).[5] Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.[5] European Journal of Nuclear Medicine and Molecular Imaging, 41(2), 322-332.[5][6]
-
Dohle, W., et al. (2023).[2] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5.
-
Lassmann, M., et al. (2023).[1] Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells.[1] Journal of Clinical Medicine, 12(13), 4469.[1]
-
Garg, P. K., et al. (1994). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear Medicine and Biology, 21(2), 263-268.
- Solbach, C., et al. (2008). Efficient synthesis of [18F]meta-fluorobenzylguanidine ([18F]MFBG) and its evaluation in a neuroblastoma xenograft model. Radiopharmaceuticals, 66, 22-28.
Sources
- 1. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells [mdpi.com]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 1-(2-Bromophenyl)-2-methoxyethanone
A Note on CAS Number 14629-43-7: Initial searches for a compound associated with CAS number 14629-43-7 did not yield conclusive results in publicly accessible chemical databases. This suggests the number may be erroneous or assigned to a compound with limited available data. This guide will therefore focus on a closely related and structurally relevant compound, 1-(2-Bromophenyl)-2-methoxyethanone , which has been identified with CAS number 1157166-52-3 . The methodologies and data presented herein are tailored to this compound and its analogs, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction
1-(2-Bromophenyl)-2-methoxyethanone is a halogenated and methoxylated acetophenone derivative. Such compounds are of significant interest in synthetic organic chemistry and drug discovery as versatile intermediates. The presence of a bromine atom on the aromatic ring offers a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The α-methoxy ketone functionality is also a key structural motif found in various biologically active molecules and can participate in a range of chemical transformations.
This guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Bromophenyl)-2-methoxyethanone, alongside detailed experimental protocols for its synthesis and analysis. The methodologies are presented with insights into the underlying chemical principles, reflecting a senior application scientist's perspective on experimental design and validation.
Physicochemical Data
The available physicochemical data for 1-(2-Bromophenyl)-2-methoxyethanone is summarized below. It is important to note that some properties may not be extensively documented and are therefore supplemented with data from closely related compounds.
| Property | Value | Source |
| CAS Number | 1157166-52-3 | Hoffman Fine Chemicals |
| Molecular Formula | C₉H₉BrO₂ | Hoffman Fine Chemicals |
| Molecular Weight | 229.07 g/mol | Hoffman Fine Chemicals |
| Physical State | Yellow oil | Hoffman Fine Chemicals |
| Boiling Point | Not available | - |
| Melting Point | Not applicable (liquid at room temp.) | - |
| Density | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform.[1] | Inferred from similar compounds |
Chemical Structure and Spectroscopic Analysis
The chemical structure of 1-(2-Bromophenyl)-2-methoxyethanone is presented below, followed by a discussion of the expected spectroscopic features that are critical for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 1-(2-Bromophenyl)-2-methoxyethanone are detailed below. These predictions are based on the analysis of similar acetophenone derivatives.[2][3][4]
¹H NMR (Proton NMR):
-
Aromatic Protons (4H): A complex multiplet is expected in the range of δ 7.2-7.8 ppm. The bromine atom and the acetyl group will influence the chemical shifts of the adjacent protons.
-
Methine Proton (-CH-, if present): Not applicable.
-
Methylene Protons (-CH₂-): A singlet corresponding to the methylene protons adjacent to the carbonyl and methoxy groups is expected around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the methoxy protons should appear around δ 3.3-3.6 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom will be significantly influenced.
-
Methylene Carbon (-CH₂-): The methylene carbon should appear in the range of δ 70-80 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 1-(2-Bromophenyl)-2-methoxyethanone, the following characteristic absorption bands are expected.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950-3000 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (ketone) stretch |
| ~1580-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Strong | C-O (ether) stretch |
| ~650-750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(2-Bromophenyl)-2-methoxyethanone, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the bromo-phenyl group.
Experimental Protocols
The following section details generalized yet robust protocols for the synthesis and analysis of 1-(2-Bromophenyl)-2-methoxyethanone, derived from established methods for similar compounds.
Synthesis of 1-(2-Bromophenyl)-2-methoxyethanone
A common route to α-methoxy ketones involves the reaction of an α-bromo ketone with sodium methoxide.[1][6]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-bromoacetophenone (1 equivalent) in anhydrous methanol.
-
Addition of Base: Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-(2-Bromophenyl)-2-methoxyethanone.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
HPLC is a reliable technique for assessing the purity and quantifying acetophenone derivatives.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized 1-(2-Bromophenyl)-2-methoxyethanone in the mobile phase (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the retention time and peak purity of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[9][10][11]
Step-by-Step Methodology:
-
Sample Preparation: Dilute a sample of 1-(2-Bromophenyl)-2-methoxyethanone in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Analysis: The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer will confirm the identity and purity of the compound.
Safety and Handling
GHS Hazard Statements (Inferred):
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[12][13]
Conclusion
While the originally requested CAS number 14629-43-7 could not be definitively assigned to a publicly documented compound, this guide provides a thorough technical overview of a closely related and synthetically valuable molecule, 1-(2-Bromophenyl)-2-methoxyethanone (CAS 1157166-52-3). The presented physicochemical data, detailed experimental protocols, and safety information, compiled from both direct and analogous sources, offer a solid foundation for researchers and professionals in the field. The emphasis on the rationale behind experimental choices aims to empower users to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.
References
-
Hoffman Fine Chemicals. 1-(2-Bromophenyl)-2-methoxy-ethanone. [Link]
-
Exposome-Explorer. Material Safety Data Sheet 2-Bromoacetophenone, 98%. [Link]
-
PubChem. 2'-Bromoacetophenone. [Link]
-
Molbase. What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?. [Link]
-
environmentclearance.nic.in. 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]
-
Scientific Research Publishing. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]
- Google Patents. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Syntheses. Acetophenone, ω-methoxy. [Link]
-
Sci-Hub. Photoelectron spectra of substituted acetophenones. Correlations with reactivity. [Link]
-
Pearson. IR Spect:Extra Practice Exam Prep. [Link]
-
SpectraBase. Acetophenone. [Link]
-
PubMed. IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. [Link]
-
Dergipark. Separation of Some Halogenated Phenols by GC-MS. [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
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- 15. 2-Bromoacetophenone | 70-11-1 [amp.chemicalbook.com]
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Methodological & Application
Protocol for the synthesis and purification of 1-[3-(Trifluoromethyl)benzyl]guanidine.
Application Note: High-Purity Synthesis and Purification of 1-[3-(Trifluoromethyl)benzyl]guanidine
Executive Summary
This compound (often abbreviated as MFBG or meta-trifluorobenzylguanidine) is a structural analog of the adrenergic neuron blocking agent bretylium and the radiopharmaceutical meta-iodobenzylguanidine (MIBG). Like MIBG, this compound exhibits high affinity for the norepinephrine transporter (NET) and is utilized in neurochemistry as a competitive inhibitor of catecholamine uptake and as a "cold" standard for the development of Fluorine-18 labeled PET radiotracers [1, 2].
This Application Note details two distinct protocols for the synthesis of MFBG:
-
Method A (Recommended): Guanylation using 1H-pyrazole-1-carboxamidine hydrochloride. This method offers milder conditions, higher yields (~67-88%), and simplified purification for laboratory-scale preparation.
-
Method B (Scalable): Classical fusion with cyanamide. This method is cost-effective for larger batches but requires rigorous purification to remove dimerization byproducts (e.g., dicyandiamide).
Retrosynthetic Analysis & Workflow
The synthesis relies on the nucleophilic attack of the primary amine, 3-(trifluoromethyl)benzylamine, onto an electrophilic amidine source.
Figure 1: Strategic workflow for the synthesis of MFBG. Method A is preferred for purity; Method B for cost/scale.
Materials and Reagents
| Reagent | CAS Number | Mol.[1][2][3] Weight | Role |
| 3-(Trifluoromethyl)benzylamine | 2740-83-2 | 175.15 | Precursor (Nucleophile) |
| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | 146.58 | Guanylating Agent (Method A) |
| Cyanamide | 420-04-2 | 42.04 | Guanylating Agent (Method B) |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 | Base (Method A) |
| Acetonitrile (HPLC Grade) | 75-05-8 | 41.05 | Solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | HPLC Additive |
Experimental Protocols
Method A: Synthesis via 1H-Pyrazole-1-carboxamidine (High Purity)
Rationale: This reagent acts as a superior electrophile compared to S-methylisothiourea, avoiding the evolution of toxic methyl mercaptan gas and reducing reaction times [3].
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)benzylamine (1.75 g, 10.0 mmol) in anhydrous acetonitrile (20 mL) or DMF (10 mL).
-
Addition: Add N,N-Diisopropylethylamine (DIEA) (2.58 g, 3.5 mL, 20.0 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.47 g, 10.0 mmol) in a single portion.
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%
) or HPLC. The pyrazole byproduct is water-soluble and easily removed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure to obtain a viscous oil.
-
Dissolve the oil in minimal distilled water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove non-polar impurities.
-
-
Isolation: Lyophilize the aqueous phase to obtain the crude guanidine hydrochloride salt.
Method B: Synthesis via Cyanamide Fusion (Scalable)
Rationale: Ideal for producing the hemisulfate salt directly, mimicking the industrial synthesis of MIBG [4].
Step-by-Step Protocol:
-
Salt Formation: If starting with the free amine, dissolve 3-(trifluoromethyl)benzylamine (10 mmol) in diethyl ether and add ethereal HCl. Filter the precipitated amine hydrochloride salt and dry.
-
Fusion: In a heavy-walled pressure tube or round-bottom flask, mix the amine hydrochloride (2.1 g, 10 mmol) intimately with cyanamide (0.84 g, 20 mmol).
-
Note: Use an excess of cyanamide as it tends to dimerize to dicyandiamide at high temperatures.
-
-
Heating: Heat the neat mixture in an oil bath at 100–110°C . The solids will melt and fuse. Maintain this temperature for 2–4 hours.
-
Quenching: Cool the melt to room temperature. Add water (15 mL) and stir vigorously to dissolve the product.
-
Conversion to Hemisulfate (Optional but Recommended):
-
Add saturated sodium bicarbonate to the aqueous solution until pH ~9. The guanidine free base may precipitate or oil out.
-
Extract with ethyl acetate, dry over
, and filter. -
Add dilute sulfuric acid (1 M) dropwise to the ethyl acetate solution until precipitation of the hemisulfate salt is complete.
-
Purification Strategy
Achieving pharmaceutical-grade purity (>99%) requires removing unreacted amine and oligomeric byproducts.
Technique 1: Recrystallization (For Bulk)
-
Solvent System: Water : Ethanol (50:50 v/v) [4].[4]
-
Procedure:
-
Dissolve the crude salt (Hemisulfate or HCl) in the minimum amount of boiling water/ethanol mixture.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white crystals and wash with cold ethanol.
-
Expected Recovery: 60–75%.
-
Technique 2: Preparative HPLC (For Analytical Standards)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (benzyl chromophore).
-
Isolation: Collect the main peak (typically eluting around 12-15 min depending on flow rate) and lyophilize to yield the Trifluoroacetate (TFA) salt .
Analytical Characterization & Validation
The following data confirms the identity of this compound.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 98% | HPLC (254 nm) |
| Mass Spectrometry | ESI-MS | |
| 400 MHz NMR | ||
| 376 MHz NMR |
Mechanistic Pathway (Method A):
Figure 2: Mechanistic pathway of guanylation via pyrazole displacement.
Safety and Handling
-
Cyanamide: Highly toxic and a skin irritant. Avoid contact. It can polymerize violently if heated uncontrollably.
-
Benzylamines: Corrosive and lachrymators. Handle in a fume hood.
-
Storage: Store the final guanidine salt in a desiccator at 2–8°C. It is hygroscopic.
References
-
Zhang, H. et al. (2014). "Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter." Nuclear Medicine and Biology, 41(4), 322-329. Link
-
Garg, P.K. et al. (1994). "Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine." Nuclear Medicine and Biology, 21(7), 973-981. Link
-
Bernatowicz, M.S. et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502. Link
-
Wieland, D.M. et al. (1980). "Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine." Journal of Nuclear Medicine, 21(4), 349-353. Link
Sources
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Guanidine Compounds
An Application Note and Protocol for the HPLC Analysis of Guanidine Compounds
Introduction
Guanidine and its derivatives are a class of organic compounds characterized by the presence of a guanidinium group. This functional group, with its unique chemical properties, is found in a wide range of biologically significant molecules, including the amino acid arginine, as well as in various pharmaceuticals and industrial chemicals. For instance, metformin, a widely prescribed drug for type 2 diabetes, is a biguanide. The accurate quantification of guanidine compounds is therefore critical in diverse fields, from biomedical research and clinical diagnostics to pharmaceutical quality control.
However, the analysis of guanidine compounds by High-Performance Liquid Chromatography (HPLC) presents several challenges. Their high polarity makes them poorly retained on traditional reversed-phase columns, and their lack of a strong chromophore makes UV detection difficult at low concentrations. To overcome these challenges, various strategies have been developed, including derivatization, ion-pairing chromatography, and the use of specialized stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC).
This application note provides a detailed protocol for the analysis of guanidine compounds using a pre-column derivatization method with ninhydrin, followed by reversed-phase HPLC with UV detection. This method offers a robust and sensitive approach for the quantification of these challenging analytes.
Challenges in the HPLC Analysis of Guanidine Compounds
The primary difficulties in analyzing guanidine compounds via HPLC stem from their inherent physicochemical properties:
-
High Polarity: Guanidine compounds are highly polar and exist as cations at most pH values. This makes their retention on nonpolar C18 stationary phases challenging, often resulting in poor peak shape and co-elution with the solvent front.
-
Lack of a Strong Chromophore: Many simple guanidine compounds do not possess a significant UV-absorbing chromophore, leading to low sensitivity when using standard UV detectors.
-
Matrix Effects: In biological samples such as plasma or urine, the presence of other polar and ionic species can interfere with the analysis, leading to inaccurate quantification.
A Robust HPLC Method: Pre-Column Derivatization with Ninhydrin
To address the challenges of sensitivity and retention, a common and effective strategy is pre-column derivatization. This involves chemically modifying the analyte to introduce a chromophore, making it detectable by UV-Vis spectrophotometry. Ninhydrin is a widely used derivatizing agent that reacts with primary and secondary amines, including the guanidino group, to form a colored product with a strong absorbance at 570 nm.
This method not only enhances detection sensitivity but also increases the hydrophobicity of the guanidine compounds, improving their retention on reversed-phase columns.
Experimental Workflow
The overall experimental workflow for the analysis of guanidine compounds using pre-column derivatization with ninhydrin is illustrated below.
Caption: Workflow for the HPLC analysis of guanidine compounds.
Detailed Protocol: Analysis of Guanidine Compounds
This protocol outlines the step-by-step procedure for the quantification of guanidine compounds in a given sample matrix.
Materials and Reagents
-
Guanidine standard (e.g., guanidine hydrochloride)
-
Ninhydrin reagent
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Trichloroacetic acid (TCA)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure
1. Standard Solution Preparation
1.1. Prepare a stock solution of the guanidine standard (e.g., 1 mg/mL) in HPLC grade water. 1.2. Prepare a series of working standard solutions by serially diluting the stock solution with water to cover the desired concentration range (e.g., 1-100 µg/mL).
2. Sample Preparation (Example: Plasma)
2.1. To 100 µL of plasma, add 200 µL of 10% (w/v) TCA to precipitate proteins. 2.2. Vortex the mixture for 1 minute. 2.3. Centrifuge at 10,000 x g for 10 minutes. 2.4. Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. Derivatization Procedure
3.1. To 50 µL of the prepared standard or sample, add 50 µL of the ninhydrin reagent. 3.2. Vortex the mixture briefly. 3.3. Heat the mixture at 95°C for 15 minutes in a heating block. 3.4. Cool the mixture to room temperature. 3.5. Add 400 µL of a 50:50 (v/v) ACN/water solution to the mixture. 3.6. Vortex thoroughly before injection into the HPLC system.
4. HPLC Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis at 570 nm |
5. Data Analysis
5.1. Identify the peak corresponding to the derivatized guanidine compound based on the retention time of the standard. 5.2. Integrate the peak area of the analyte in both the standards and the samples. 5.3. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. 5.4. Determine the concentration of the guanidine compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a thorough method validation should be performed according to established guidelines. Key validation parameters include:
-
Linearity: The calibration curve should exhibit a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at different concentration levels. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
Conclusion
The pre-column derivatization with ninhydrin followed by reversed-phase HPLC with UV detection provides a sensitive, reliable, and robust method for the analysis of guanidine compounds. This approach effectively overcomes the inherent challenges associated with the analysis of these polar and low-UV-absorbing molecules. The detailed protocol and workflow presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling accurate quantification of guanidine compounds in various matrices.
References
- Pickering, M. V. (1989). Ion-Exchange Chromatography of Amino Acids: Recent Advances in Instrument and Methodology. LC-GC North America, 7(9), 776-782.
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]
Application Notes & Protocols: Investigating 1-[3-(Trifluoromethyl)benzyl]guanidine in Neuroblastoma Cell Culture Models
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Neuroblastoma with Novel Guanidine Derivatives
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, representing the most common extracranial solid tumor in children.[1][2] High-risk cases, often characterized by MYCN amplification, exhibit poor prognosis due to aggressive tumor behavior and resistance to conventional therapies.[3] This therapeutic gap necessitates the exploration of novel chemical entities that can exploit the unique biology of neuroblastoma cells.
One promising area of investigation involves targeting key signaling pathways that drive NB progression, such as the PI3K/Akt/mTOR and RAS/MAPK pathways.[2][3][4] Guanidinium-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including significant antitumor effects.[5][6] These compounds can interact with biological targets through various mechanisms, including DNA binding and modulation of key signaling proteins.[6]
The compound 1-[3-(Trifluoromethyl)benzyl]guanidine belongs to this promising class. While direct, published studies of this specific molecule in neuroblastoma are nascent, its structural features—combining a benzylguanidine moiety with a trifluoromethyl group—suggest potential for targeted activity. The benzylguanidine structure is analogous to metaiodobenzylguanidine (MIBG), a norepinephrine analog known to be selectively taken up by neuroblastoma cells via the norepinephrine transporter (hNET), making it a cornerstone of NB imaging and therapy.[7][8] The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving cellular uptake and target engagement.[9]
This document provides a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of this compound in neuroblastoma cell culture models. The protocols outlined herein are designed to be robust and self-validating, providing a framework for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Part 1: Compound Preparation and Cell Culture
Preparation of this compound Stock Solution
Accurate compound handling is critical for reproducible results. The following protocol details the preparation of a high-concentration stock solution.
Materials:
-
This compound salt (e.g., hydrochloride or sulfate)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance and sterile spatulas
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a high-concentration stock, typically 10-50 mM. For example, for a compound with a molecular weight of 250 g/mol , dissolving 2.5 mg into 1 mL of DMSO yields a 10 mM stock solution.
-
Add the calculated volume of DMSO to the powder in the microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Preparing a concentrated stock allows for minimal final DMSO concentration in experiments, typically ≤0.5%, to avoid solvent-induced cytotoxicity.
Neuroblastoma Cell Line Maintenance
The choice of cell line can significantly impact experimental outcomes. It is recommended to use at least two distinct neuroblastoma cell lines, for example, an MYCN-amplified line (e.g., SK-N-BE(2)C, IMR-32) and a non-amplified line (e.g., SH-SY5Y, SK-N-AS) to screen for differential sensitivity.[10]
Standard Protocol for SH-SY5Y Cell Culture: [11][12][13]
-
Growth Medium: A 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile 1x PBS, and detach cells using 0.05% Trypsin-EDTA for 3-5 minutes at 37°C.[13] Neutralize trypsin with an equal volume of complete growth medium, centrifuge the cell suspension (e.g., 1000 rpm for 5 minutes), and resuspend the pellet in fresh medium for counting and replating at a 1:10 split ratio.[11][13]
Part 2: Core Assays for Phenotypic Evaluation
This section details the primary assays to determine the biological effect of the compound on neuroblastoma cells.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow Diagram:
Caption: Hypothetical pathway of compound-induced cell cycle arrest leading to apoptosis.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [14][15] Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay (0.5x, 1x, and 2x IC50 for 24-48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold 1x PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be displayed on a histogram, showing distinct peaks for G0/G1 (2N DNA content), G2/M (4N DNA content), and the S phase (intermediate DNA content). An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest at that checkpoint. [14][16]
References
- DeNardo, D. G., et al. (2014). Novel Signaling Pathways and Therapeutic Targets in Neuroblastoma. Vertex AI Search.
- Luo, W., & Chen, R. (2020). Applications and prospects of targeted therapy for neuroblastoma. Vertex AI Search.
- ResearchGate. (n.d.). Cell-cycle analysis of neuroblastoma subpopulations.
- ResearchGate. (n.d.). Apoptosis analysis of IMR-32 neuroblastoma cell line.
- Maris, J. M., et al. (2012). Promising Therapeutic Targets in Neuroblastoma. AACR Journals.
- Hagedorn, M., et al. (2012).
- Petrescu, I., et al. (2025).
- Wassermann, S., et al. (2013). Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. Anticancer Research.
- BioTalentum Ltd. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM.
- Metelitsa, L. S., et al. (n.d.).
- Cera, M. R., et al. (2021). Identification of neuroblastoma cell lines with uncommon TAZ + /mesenchymal stromal cell phenotype with strong suppressive activity on natural killer cells. The Journal for ImmunoTherapy of Cancer.
- Abcam. (n.d.). Early detection of apoptosis using Annexin V. Abcam.
- Vega, F. M., et al. (2022). A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines. PMC.
- Pulido, R., & Nunes-Xavier, C. E. (2022). Editorial: Cell and Developmental Signalling in Neuroblastoma. Frontiers.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
- Reynolds, C. P., et al. (2010). Antagonism of Cytotoxic Chemotherapy in Neuroblastoma Cell Lines by 13-cis-Retinoic Acid Is Mediated by the Antiapoptotic Bcl-2 Family Proteins. AACR Journals.
- Look, A. T., et al. (1984). Flow cytometric DNA analysis of neuroblastoma. Correlation with histology and clinical outcome. PubMed.
- Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Ünlü, A., et al. (2025). Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin. Folia Morphologica.
- Wenzel, J., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PMC.
- AcceGen. (2021).
- Center for Cancer Research. (n.d.). Neuroblastoma Cell Lines. Center for Cancer Research.
- Farnham Lab. (n.d.). Culture protocol for SH_SY5Y cells. UCSC Genome Browser.
- Kemshead, J. T., et al. (1989). Treatment of neuroblastoma with [125I]metaiodobenzylguanidine. PubMed.
- Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
- NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
- Gonçalves, V. M. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.
- News-Medical.Net. (2018). Cell Cycle Analysis Using Flow Cytometry. News-Medical.Net.
- El-Sayed, N. N. E., et al. (2025).
- Sharma, R., et al. (2025).
- Mohammed, Y. H. I., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
- Mohammed, Y. H. I., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.
- Wenzel, J., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI.
- Dias, C., et al. (2020).
Sources
- 1. New therapeutic targets for neuroblastoma using phosphoproteomics [thermofisher.com]
- 2. Targeting Pathways in Neuroblastoma: Advances in Treatment Strategies and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjps.bmj.com [wjps.bmj.com]
- 4. Frontiers | Editorial: Cell and Developmental Signalling in Neuroblastoma [frontiersin.org]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. accegen.com [accegen.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. nanocellect.com [nanocellect.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Flow cytometric DNA analysis of neuroblastoma. Correlation with histology and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use 1-[3-(Trifluoromethyl)benzyl]guanidine as a molecular probe for receptor binding assays.
Application Note: Characterization of NET Interaction using 1-[3-(Trifluoromethyl)benzyl]guanidine
Introduction & Pharmacological Context
This compound (hereafter referred to as m-TFBG ) is a structural analog of the adrenergic neuron blocker guanethidine and the radiopharmaceutical meta-iodobenzylguanidine (MIBG). Its primary pharmacological target is the Norepinephrine Transporter (NET) , also known as Solute Carrier Family 6 Member 2 (SLC6A2).[1]
Unlike simple inhibitors, benzylguanidines often act as transport substrates . They are actively transported into presynaptic sympathetic neurons via NET (Uptake-1) and subsequently sequestered into catecholamine storage vesicles by the Vesicular Monoamine Transporter (VMAT).
Key Applications:
-
Molecular Probe: Used as a non-radioactive competitor to determine the binding affinity (
) of novel NET ligands. -
Structural Analog: Serves as a stable, fluorinated reference standard for developing
F-labeled PET tracers (e.g., [ F]MFBG) for neuroblastoma and heart failure imaging. -
Mechanism Elucidation: Differentiates between Uptake-1 (neuronal) and Uptake-2 (extraneuronal) transport mechanisms when used in conjunction with specific inhibitors like desipramine.
Mechanistic Pathway & Logic
The following diagram illustrates the dual-step mechanism of m-TFBG: initial recognition and transport by NET at the plasma membrane, followed by vesicular sequestration. This "uptake and retention" mechanism distinguishes it from pure reuptake inhibitors like nisoxetine.
Figure 1: Mechanism of Action.[2] m-TFBG competes with Norepinephrine for NET transport and is subsequently stored in vesicles via VMAT2. Nisoxetine blocks the initial surface transport.
Experimental Protocols
Protocol A: Membrane Preparation (Source of NET)
Purpose: To isolate NET-rich membranes for radioligand binding assays.
Materials:
-
Source: HEK293 cells stably expressing hNET (Human NET) or Rat Cerebral Cortex.
-
Lysis Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Equipment: Polytron homogenizer, Ultracentrifuge.
Workflow:
-
Harvest: Scrape HEK-hNET cells or dissect rat cortex on ice.
-
Homogenization: Suspend tissue in 10 volumes of ice-cold Lysis Buffer. Homogenize (Polytron) for 15 seconds (setting 6).
-
Centrifugation 1: Centrifuge at 48,000
for 20 minutes at 4°C. -
Wash: Discard supernatant. Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous norepinephrine.
-
Storage: Resuspend final pellet in buffer to a concentration of ~2–5 mg protein/mL. Store at -80°C.
Protocol B: Competitive Radioligand Binding Assay ( Determination)
Purpose: To determine the binding affinity of m-TFBG to NET by displacing a known radioligand.
Critical Reagents:
-
Radioligand: [
H]Nisoxetine (NET selective, nM) or [ I]MIBG. -
Competitor: m-TFBG (10
M to 10 M). -
Non-Specific Binding (NSB) Control: 10
M Desipramine or Mazindol.
Step-by-Step Procedure:
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10
M Desipramine. -
Experimental: Buffer + Membrane + Radioligand + m-TFBG (varying concentrations).
-
-
Incubation:
-
Add 50
L Membrane prep (20-50 g protein). -
Add 25
L [ H]Nisoxetine (Final conc: 1-2 nM). -
Add 25
L m-TFBG dilutions. -
Incubate for 60 minutes at 4°C (to minimize uptake/internalization and focus on surface binding) or 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce filter binding.
-
Wash: Wash filters
with 3 mL ice-cold Tris buffer. -
Quantification: Add scintillation cocktail and count in a Beta Counter.
Data Analysis:
Calculate
Protocol C: Functional Uptake Assay ( Determination)
Purpose: To verify if m-TFBG actively inhibits the functional transport of norepinephrine.
Workflow Diagram:
Figure 2: Functional Uptake Assay Workflow.
Procedure:
-
Cell Prep: Seed HEK-hNET cells in 24-well plates (poly-D-lysine coated). Grow to confluence.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent NE oxidation).
-
Transport:
-
Aspirate media and wash cells with warm KRH.
-
Add m-TFBG (various concentrations) and incubate for 10 min at 37°C.
-
Initiate uptake by adding 20 nM [
H]Norepinephrine. Incubate for exactly 10 minutes at 37°C. -
Control: Perform parallel wells at 4°C (measures non-specific diffusion).
-
-
Stop: Aspirate buffer and rapidly wash cells
with ice-cold KRH. -
Lysis: Add 500
L 0.1 N NaOH or 1% SDS. Shake for 30 min. -
Count: Transfer lysate to vials and measure radioactivity.
Data Interpretation & Specificity
Expected Results:
m-TFBG acts as a competitive substrate/inhibitor. You should observe a dose-dependent reduction in [
Comparative Affinity Table (Representative Data):
| Compound | Target | Assay Type | Expected Affinity ( | Reference Analog |
| m-TFBG | hNET | Binding Displacement | 1.0 – 5.0 | Similar to MFBG |
| MIBG | hNET | Binding Displacement | 1.7 | Standard |
| Nisoxetine | hNET | Binding Displacement | 0.7 nM | High Affinity Control |
| m-TFBG | hNET | Functional Uptake | 2.0 – 8.0 | Substrates often have higher IC50s than blockers |
Specificity Note (The "Expert" Insight):
While m-TFBG is NET-selective, guanidine-based compounds (especially di-substituted ones) can show affinity for Sigma Receptors (
-
Validation Step: If using m-TFBG in complex tissue (brain homogenate) rather than transfected cells, include a Sigma-1 blocker (e.g., BD-1047) or perform a parallel assay using [
H]DTG to quantify off-target Sigma binding.
References
-
Zhang, H., et al. (2014).
F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter." Molecular Imaging and Biology, 16(2), 294–302. -
Solingapuram Sai, K. K., et al. (2013).
F]labeled benzylguanidine analogs for targeting the human norepinephrine transporter." Nuclear Medicine and Biology, 40(8), 1002–1010. -
Raffel, D. M., & Wieland, D. M. (2001). "Assessment of Cardiac Sympathetic Nerve Integrity with Positron Emission Tomography." Nuclear Medicine and Biology, 28(5), 541–559.
-
Weber, E., et al. (1986). "1,3-Di(2-[5-
H]tolyl)guanidine: a selective ligand that labels sigma-type receptors." Proceedings of the National Academy of Sciences, 83(22), 8784–8788.
Sources
Establishing a dose-response curve for 1-[3-(Trifluoromethyl)benzyl]guanidine in vitro.
Application Note & Protocol
Topic: Establishing a Dose-Response Curve for 1-[3-(Trifluoromethyl)benzyl]guanidine In Vitro Using a Resazurin-Based Viability Assay
Introduction and Scientific Principles
The guanidinium group is a highly basic functional group prevalent in numerous biologically active molecules and pharmaceuticals.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to engage with various biological targets, including enzymes, ion channels, and transporters.[2][3][4] The compound this compound incorporates this key guanidinium moiety, and its structural analogs have been investigated for a range of activities, including antimicrobial and anticancer effects.[5][6][7]
Before proceeding to complex mechanistic studies, the fundamental first step in characterizing any novel compound is to determine its potency. This is achieved by establishing a dose-response relationship, which describes how the magnitude of a biological effect changes with increasing concentrations of the compound.[8][9] The resulting dose-response curve, typically sigmoidal in shape when plotted on a semi-logarithmic scale, provides critical quantitative data.[10][11]
The most common and informative metric derived from this curve is the Half-Maximal Inhibitory Concentration (IC50) . The IC50 value represents the concentration of the compound required to inhibit a specific biological process by 50%.[11][12] A lower IC50 value signifies higher potency.[11] This application note provides a comprehensive, self-validating protocol to determine the IC50 of this compound by assessing its impact on the viability of a selected cell line.
The chosen methodology employs a resazurin-based cell viability assay. This is a robust, sensitive, and non-lytic method ideal for in vitro screening.[13] The principle relies on the metabolic activity of viable cells. Metabolically active cells reduce the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent product, resorufin.[14][15] The measured fluorescence intensity is directly proportional to the number of living, metabolically active cells, providing a reliable readout of cytotoxicity.[13]
Materials and Reagents
-
Test Compound: this compound (CAS: 14629-43-7)
-
Cell Line: A suitable and well-characterized cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or A549 for lung cancer). Ensure the cell line is obtained from a reputable cell bank (e.g., ATCC) and authenticated.[16]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.
-
Assay Reagent: Resazurin sodium salt solution (e.g., CellTiter-Blue® Cell Viability Assay from Promega or similar).
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
-
Control Compounds:
-
Negative/Vehicle Control: DMSO.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate assay performance.
-
-
Equipment and Consumables:
-
Sterile, clear-bottom, black-walled 96-well microplates (for fluorescence assays).
-
CO2 incubator (37°C, 5% CO2, humidified).[17]
-
Biosafety cabinet (Class II).
-
Fluorescence microplate reader (with appropriate filters for resorufin, typically ~560 nm excitation and ~590 nm emission).
-
Multichannel pipette and sterile tips.
-
Hemocytometer or automated cell counter.
-
Sterile cell culture flasks and serological pipettes.
-
Experimental Workflow and Protocols
The overall experimental process is a multi-day workflow that requires careful planning and aseptic technique to ensure data integrity.[17]
Caption: High-level experimental workflow from cell culture to data analysis.
Part 1: Cell Culture and Maintenance
-
Causality: The health and confluency of your cells are paramount. Unhealthy or overly dense cells will respond inconsistently to treatment, leading to unreliable data. Adherence to best practices in cell culture is non-negotiable for reproducibility.[16]
-
Protocol:
-
Culture the chosen cell line according to the supplier's recommendations in the appropriate medium, typically supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C, 5% CO2 incubator.[17]
-
Passage the cells when they reach 70-80% confluency to keep them in the exponential growth phase. Do not let them become fully confluent.
-
Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[18]
-
Part 2: Compound Preparation
-
Causality: Accurate preparation of the stock solution and subsequent dilutions is critical for a precise dose-response curve. DMSO is used to solubilize the typically hydrophobic test compound.
-
Protocol:
-
Prepare a high-concentration primary stock solution of this compound (e.g., 10 mM or 20 mM) in 100% cell culture-grade DMSO. Ensure the compound is fully dissolved.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw one aliquot. Create an intermediate stock by diluting the primary stock in complete cell culture medium.
-
Self-Validation Check: The final concentration of DMSO in the wells exposed to the highest compound concentration must be non-toxic to the cells, typically ≤0.5%. Perform a preliminary experiment to confirm your cell line's tolerance to DMSO if it is unknown.
-
-
Part 3: In Vitro Cytotoxicity Assay Protocol (96-Well Format)
-
Cell Seeding:
-
Trypsinize and harvest cells that are in the exponential growth phase.
-
Count the cells using a hemocytometer or automated cell counter and determine their viability (should be >95%).
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). This density should be optimized to ensure cells are still in a growth phase at the end of the incubation period.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (the "evaporation barrier").
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Dosing:
-
Prepare a 2X concentration serial dilution series of the test compound in a separate 96-well "dosing" plate or in tubes. A 10-point, 1:3 serial dilution is a good starting point, spanning a wide concentration range (e.g., from 100 µM down to low nM).
-
Include wells for your controls:
-
Vehicle Control: Medium with the same final DMSO concentration as the highest test compound concentration.
-
Untreated Control: Medium only.
-
No-Cell Blank: Medium only (for background fluorescence subtraction).
-
-
Carefully remove the medium from the "cell plate" and add 100 µL of the appropriate compound dilutions and controls to the corresponding wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 48 or 72 hours. The incubation time should be consistent across experiments and long enough to observe a significant effect.
-
-
Viability Measurement (Resazurin Addition):
-
Prepare the resazurin assay reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well (including the no-cell blank wells).
-
Incubate for another 2-4 hours at 37°C. The incubation time can be optimized; the goal is a robust signal without saturation.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Caption: The metabolic conversion underlying the resazurin viability assay.
Data Analysis and Interpretation
Accurate data analysis is essential to extract a meaningful IC50 value. Software such as GraphPad Prism is highly recommended for this purpose as it is specifically designed for non-linear regression of dose-response data.[10][19][20]
Caption: Logical flow for processing raw data to determine the IC50 value.
Step-by-Step Data Analysis Protocol:
-
Data Preparation:
-
Average the triplicate fluorescence readings for each concentration.
-
Subtract the average fluorescence of the "No-Cell Blank" wells from all other readings to correct for background signal.
-
Normalize the data to express it as a percentage of viability. The vehicle control wells represent 100% viability.[12]
-
Formula: % Viability = ( (RFU_sample - RFU_blank) / (RFU_vehicle - RFU_blank) ) * 100
-
-
Plotting the Data:
-
Curve Fitting:
-
Transform the X-axis (concentration) to a logarithmic scale (Log10).[10][22] This is crucial for visualizing the data as a sigmoidal curve.
-
Use the software's non-linear regression function to fit the data.[8][19]
-
Select the appropriate model: log(inhibitor) vs. response -- Variable slope (four parameters) .[10][20] This model is robust and accounts for the top and bottom plateaus of the curve, the IC50, and the Hill slope.
-
-
Interpreting the Results:
-
The software will automatically calculate the best-fit IC50 value, along with its 95% confidence interval.
-
Examine the R-squared (R²) value. A value >0.95 indicates a good fit of the curve to the data points.
-
Data Presentation
Raw and processed data should be organized clearly. Final results should be summarized for easy comparison.
Table 1: Example Data Layout for Analysis
| Log[Compound] (M) | [Compound] (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Mean % Viability |
| -8.00 | 0.01 | 101.2 | 98.7 | 103.1 | 101.0 |
| -7.52 | 0.30 | 95.4 | 99.1 | 96.5 | 97.0 |
| -7.05 | 0.90 | 88.3 | 91.2 | 89.9 | 89.8 |
| -6.57 | 2.70 | 75.6 | 72.8 | 77.0 | 75.1 |
| -6.10 | 8.10 | 52.1 | 48.9 | 55.3 | 52.1 |
| -5.62 | 24.30 | 21.5 | 24.0 | 22.8 | 22.8 |
| -5.15 | 72.90 | 8.9 | 10.1 | 9.5 | 9.5 |
| -4.67 | 218.70 | 4.1 | 5.3 | 4.7 | 4.7 |
Table 2: Summary of Dose-Response Parameters
| Parameter | Value | 95% Confidence Interval |
| IC50 | 8.5 µM | 7.9 µM to 9.2 µM |
| Hill Slope | -1.2 | -1.0 to -1.4 |
| R-squared | 0.992 | N/A |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension; Use a multichannel pipette carefully; Utilize an evaporation barrier. |
| No dose-response observed | Compound is not active in this concentration range or assay; Compound precipitated out of solution. | Test a wider and higher concentration range; Check compound solubility in the final medium concentration. |
| Poor R² value (<0.9) | Incorrect concentration range (too narrow); Assay variability; Incorrect model selected. | Widen the concentration range to define the top and bottom plateaus; Re-check all protocol steps; Ensure the four-parameter logistic model is used. |
| Vehicle control shows high toxicity | DMSO concentration is too high for the cell line. | Reduce the final DMSO concentration to ≤0.1% or perform a DMSO tolerance test to find the acceptable limit. |
References
-
GraphPad Software. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad. [Link]
-
Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Oreate AI Blog. [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. ResearchGate. [Link]
-
Nexcelom Bioscience. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Nexcelom Bioscience. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]
-
BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. [Link]
-
Sagan, S., et al. (2009). Biological activities of guanidine compounds. Current Medicinal Chemistry, 16(29), 3847-3862. [Link]
-
BioInfo Tips. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad [Video]. YouTube. [Link]
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
GraphPad Software. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
-
Domenech, O., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2492-2502. [Link]
-
Al-Masoudi, N. A. (2017). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]
-
Llewellyn, L. E., & Kellmann, R. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 320. [Link]
-
Gennari, A., et al. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 737, 439-457. [Link]
-
Gonçalves, A. (2021, January 6). Drug dose-response data analysis. Towards Data Science. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. DKFZ. [Link]
-
The Science Verse. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial [Video]. YouTube. [Link]
-
Masunov, A. E., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics. International Journal of Molecular Sciences, 23(18), 10698. [Link]
-
Interpath Services Pty Ltd. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. Interpath. [Link]
-
Fallahi-Sichani, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 79-108. [Link]
-
Al-Salahi, R., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 26(11), 3123. [Link]
-
BioPharm International. (2026, February 17). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International. [Link]
-
Lin, D., et al. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 3(3), 504-512. [Link]
-
Reid, Y. A., et al. (2017). Best Practices in Cell Culture: An Overview. In Vitro Cellular & Developmental Biology - Animal, 53(8), 669-672. [Link]
-
Loussouarn, G., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1017-1027. [Link]
-
Ren, H., et al. (2011). Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. Molecular Imaging and Biology, 13(5), 923-933. [Link]
-
Gündel, D., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Journal of Clinical Medicine, 12(13), 4469. [Link]
-
Mohammed, Y. H. I., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. [Link]
-
Penketh, P. G. (2024). A Rapid Fluorescent In Vitro Assay Suitable for Studying the Kinetics of O6-Alkylguanine Lesion Progression to DNA Inter-Strand Cross-Links and the Kinetics of the Primary Lesion's Repair. Biomedical Journal of Scientific & Technical Research, 59(3). [Link]
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 11. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
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- 21. youtube.com [youtube.com]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
Troubleshooting & Optimization
Technical Support Center: Formulating 1-[3-(Trifluoromethyl)benzyl]guanidine in Aqueous Systems
Overview & Mechanistic Context
As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of formulating halogenated benzylguanidines. 1-[3-(Trifluoromethyl)benzyl]guanidine (Formula: C9H10F3N3) presents a classic "amphiphilic paradox"[1]. It possesses a highly basic guanidinium headgroup (pKa ~13.6) that remains permanently protonated under physiological conditions, attached to an ultra-lipophilic 3-(trifluoromethyl)benzyl tail. This dichotomy often leads to catastrophic precipitation, micelle formation, or assay interference when introduced into standard biological buffers.
The following guide provides a causal understanding of these solubility issues and offers self-validating protocols to ensure your compound remains in solution.
Diagnostic Workflow
Diagnostic workflow for resolving aqueous precipitation of benzylguanidines.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly precipitate in PBS, but dissolve in pure water? Causality: The guanidinium cation forms highly stable, bidentate hydrogen bonds with multivalent oxoanions like hydrogen phosphate (HPO₄²⁻) and sulfate (SO₄²⁻). This neutralizes the charge, creating an uncharged, highly lipophilic ion-pair complex that immediately drops out of solution due to the hydrophobic -CF₃ group. Pure water lacks these multivalent counterions, allowing the compound to remain solvated. Solution: Avoid Phosphate-Buffered Saline (PBS). Switch to buffers with monovalent counterions, such as HEPES or Tris-HCl.
Q2: Can I just lower the pH of my buffer to increase solubility? Causality: Unlike weakly basic amines (pKa 8-9) that benefit from acidification, the guanidine moiety has a pKa of approximately 13.6. At pH 7.4, it is already >99.99% protonated. Lowering the pH further will not increase the ionization state. The solubility bottleneck is not a lack of ionization, but rather the overwhelming lipophilicity of the trifluoromethyl-aromatic ring. Solution: Do not alter the pH outside of your physiological target; instead, focus on co-solvents or encapsulation.
Q3: How can I achieve concentrations >1 mg/mL for in vivo or high-throughput screening assays? Causality: You must mask the hydrophobic tail. Using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a host-guest inclusion complex. The CF₃-benzyl group slips into the hydrophobic cavity of the cyclodextrin, while the charged guanidinium group remains exposed to the aqueous exterior. This drastically increases solubility without the cytotoxicity associated with high concentrations of organic solvents like DMSO, a strategy successfully employed for other highly lipophilic drugs[2].
Quantitative Solubility Data
The following table summarizes the expected solubility limits of this compound (extrapolated from structural analogs like MIBG) across various solvent systems[3].
| Solvent System | Additive / Co-solvent | Estimated Max Solubility | Mechanistic Rationale |
| PBS (pH 7.4) | None | < 0.05 mg/mL | Phosphate anions form insoluble bidentate salt bridges with guanidinium. |
| Tris-HCl (pH 7.4) | None | ~ 0.1 - 0.2 mg/mL | Monovalent chloride prevents cross-linking; lipophilicity remains limiting. |
| 1:4 DMSO:PBS | 20% v/v DMSO | ~ 0.2 mg/mL | DMSO disrupts hydrophobic stacking of the trifluoromethyl-benzyl rings[3]. |
| HEPES (pH 7.4) | 10% w/v HP-β-CD | > 2.0 mg/mL | Cyclodextrin cavity encapsulates the highly lipophilic -CF₃ aromatic ring[2]. |
Validated Experimental Protocols
Protocol A: Cyclodextrin-Mediated Solubilization (Self-Validating System)
Use this protocol when organic solvents (like DMSO) are toxic to your cell lines or in vivo models.
-
Preparation of Host Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mM HEPES buffer (pH 7.4) to a final concentration of 10% (w/v).
-
Compound Addition: Weigh out the this compound powder. Add the HP-β-CD buffer directly to the powder to target a 2 mg/mL concentration.
-
Mechanical Disruption: Sonicate the suspension in a water bath at 37°C for 15 minutes. The mechanical energy forces the hydrophobic -CF₃ tail into the cyclodextrin cavity.
-
Self-Validation (Turbidity Check): Measure the Optical Density at 600 nm (OD₆₀₀) of the solution. An OD₆₀₀ < 0.05 indicates true solubilization. If OD₆₀₀ > 0.05, sub-visible aggregates remain; continue sonication or add an additional 2% HP-β-CD.
-
Sterilization: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters, as they exhibit high non-specific binding for lipophilic cations.
Protocol B: DMSO Step-Down Method for Cell Culture
Use this protocol for low-concentration assays (<0.1 mg/mL) where trace DMSO is acceptable.
-
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mg/mL master stock. Purge the vial with argon or nitrogen gas to prevent moisture uptake[3].
-
Intermediate Dilution: Dilute the master stock 1:10 into pure DMSO to create a 1 mg/mL working stock.
-
Aqueous Integration: Place your target aqueous buffer (e.g., Tris-HCl) on a vortex mixer at medium speed.
-
Dropwise Addition: While vortexing, add the 1 mg/mL DMSO stock dropwise to the aqueous buffer until the desired final concentration is reached. Dropwise addition prevents local supersaturation zones that trigger nucleation.
-
Self-Validation (Precipitation Check): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. The absence of a pellet validates that the compound has not crashed out of solution.
References
-
MDPI, "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide",[Link]
Sources
Strategies to minimize off-target effects of guanidine-based compounds in cellular assays.
Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we frequently encounter the dual-edged nature of the guanidine pharmacophore. While its unique physicochemical properties make it an excellent moiety for target binding, it is equally notorious for driving assay interference and off-target toxicity.
This guide is structurally designed to move from root-cause analysis (FAQs) to diagnostic workflows, and finally to self-validating experimental protocols to help you rescue your screening campaigns.
The Guanidine Conundrum: Causality & FAQs
Q1: Why do my guanidine derivatives consistently show high cytotoxicity across multiple, unrelated cell lines? A1: The root cause is usually the lipophilic cation effect. Guanidine is a superb base (pKa ~13.6), meaning it exists almost exclusively as a delocalized cation at physiological pH. While this positive charge facilitates bidentate hydrogen bonding with your intended target's active site, it also drives non-specific electrostatic interactions with negatively charged phospholipid bilayers. This often results in membrane disruption and hemolytic toxicity rather than specific pathway inhibition[1].
Q2: How can I tell if my compound is a true hit or an assay artifact? A2: Unexplained phenotypes or a disconnect between the biochemical IC50 and the cellular response are classic red flags[2]. Furthermore, certain cyclic guanidines are classified as Pan-Assay Interference Compounds (PAINS). They can form sub-micrometer aggregates that non-specifically sequester proteins, or they can directly quench fluorophores in biochemical screens, yielding false-positive readouts. Confirmation requires orthogonal secondary assays[3].
Q3: My compound inhibits the target in vitro, but the cellular phenotype doesn't match the genetic knockout of the target. What is happening? A3: Your compound is likely operating via pharmacological pleiotropy. It is highly common for small molecules—especially highly charged ones—to interact with critical proteins or pathways unrelated to the primary target. If the cellular activity is observed at concentrations much lower than the IC50 for the primary target, an unknown off-target is driving the phenotype[2].
Diagnostic Workflows & Mechanistic Pathways
To systematically troubleshoot guanidine-induced off-target effects, you must first map the mechanistic pathways of interference and establish a rigid diagnostic workflow.
Caption: Mechanistic pathways of guanidine on-target binding versus off-target toxicity.
Caption: Workflow for diagnosing and resolving off-target effects in cellular assays.
Self-Validating Experimental Protocols
Every troubleshooting step must be a self-validating system. Do not rely on single-readout assays when working with highly reactive pharmacophores.
Protocol A: Orthogonal Counter-Screening for PAINS & Assay Interference
Causality: Because cyclic guanidines frequently act as PAINS by quenching fluorescence or aggregating proteins, relying solely on a primary High-Throughput Screening (HTS) fluorescence assay will yield false positives. Step-by-Step Methodology:
-
Primary Screen: Execute your standard fluorescence-based biochemical assay to identify initial guanidine hits.
-
In Silico Filtering: Run the hit structures through established PAINS substructure filters to flag high-risk cyclic guanidines.
-
Orthogonal Readout: Re-test the flagged compounds using a secondary, non-fluorescent assay (e.g., a gel-based assay or mass spectrometry)[3].
-
Self-Validation Mechanism: A true hit will maintain its IC50 across both the fluorescence and orthogonal readouts. A false positive will exhibit a drastic shift in potency or a complete loss of activity in the secondary assay, validating that the initial result was an artifact of the detection modality.
Protocol B: Genetic Target Deconvolution via CRISPR/Cas9
Causality: Small molecules frequently kill cancer cells via off-target interactions rather than through the intended target. To prove that a cellular phenotype (e.g., apoptosis) is driven by your specific target, you must remove the target from the equation[4]. Step-by-Step Methodology:
-
sgRNA Design: Design and validate CRISPR/Cas9 single guide RNAs (sgRNAs) targeting the exons of your primary intended protein target.
-
Knockout Generation: Transfect cells to generate a stable Target-Knockout (KO) cell line.
-
Comparative Dosing: Treat both the Wild-Type (WT) and the Target-KO cell lines with a dose-response gradient of your guanidine compound.
-
Self-Validation Mechanism: The WT cell line serves as the positive control for compound efficacy. The KO cell line serves as the negative control for target dependence. If the guanidine compound kills the WT cells but also kills the KO cells at the same concentration, the mechanism is definitively off-target[4].
Protocol C: SAR Optimization to Modulate Basicity
Causality: The highly basic guanidinium cation facilitates cellular uptake but also drives non-specific membrane disruption[1]. By modifying the lipophilic/electronic properties of the molecule, you can separate these two effects[5]. Step-by-Step Methodology:
-
Analog Synthesis: Synthesize structural analogs replacing the guanidine group with less basic isosteres (e.g., acyl guanidines or 2-aminoimidazoles) or by modifying pendent aromatic rings[5],[1].
-
Parallel Profiling: Test the analogs simultaneously for primary target IC50 and mammalian cell cytotoxicity (CC50) using a proliferation or hemolysis assay.
-
Self-Validation Mechanism: Include the original, toxic parent compound (e.g., unmodified robenidine) in every assay plate. This validates the assay's dynamic range and proves that the improved safety profile of the new analog is due to successful structural optimization, not an assay failure[5].
Quantitative Data: SAR Optimization Profiles
The following table summarizes a real-world example of how systematic Structure-Activity Relationship (SAR) optimization can rescue a guanidine-based compound from off-target toxicity.
| Compound Class | Structural Modification | Primary Target Activity (IC50) | Off-Target Toxicity (CC50) | Selectivity Index | Mechanism / Outcome |
| Robenidine (Parent) | N,N'-diaminoguanidine core | 0.9 µM | High (Vero cells) | Low | Significant off-target cytotoxicity & antibacterial activity[5] |
| Analogue 41 | Halogenated aromatic substitution | 0.2 µM | > 25 µM | > 125 | Eliminated off-target toxicity while retaining the core[5] |
| Acyl Guanidine | Reduced basicity (isostere) | > 100 µM | > 100 µM | N/A | Total loss of on-target activity and cellular uptake[1] |
| Cyclic Guanidine | Unmodified | False Positive | N/A | N/A | PAINS assay interference; required orthogonal screening |
Data Interpretation: As shown, simply reducing the basicity of the guanidine (e.g., Acyl Guanidine) can completely abolish target binding[1]. The optimal strategy often involves retaining the core guanidinium motif for target engagement while modifying peripheral aromatic or alkyl groups (e.g., Analogue 41) to sterically or electronically hinder off-target membrane interactions[5].
References
-
Antigiardial Activity of Novel Guanidine Compounds - PMC Source: nih.gov URL:[Link]
-
New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC Source: nih.gov URL:[Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Drug Discovery Source: bris.ac.uk URL:[Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: nih.gov URL:[Link]
-
Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action Source: acs.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigiardial Activity of Novel Guanidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and handling conditions for 1-[3-(Trifluoromethyl)benzyl]guanidine to ensure stability.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical behaviors and handling requirements of 1-[3-(Trifluoromethyl)benzyl]guanidine .
This compound is a highly specialized lipophilic analog of the well-known adrenergic neuron blocker, meta-iodobenzylguanidine (MIBG). By substituting the meta-iodine with a trifluoromethyl (
Core Stability & Storage Data
To ensure reproducible experimental results, strict adherence to the thermal and environmental parameters outlined below is mandatory.
| State / Formulation | Recommended Storage Temp | Environmental Controls | Maximum Shelf Life |
| Solid Powder (Salt Form) | Desiccated, Protected from UV light | ||
| Solid Powder (In Use) | Desiccated, Amber vial | 6 months | |
| Stock Solution (DMSO) | Inert gas purged (Ar/N | 6 months | |
| Working Solution (Aqueous) | Room Temperature | Prepare fresh immediately prior to assay |
Troubleshooting Guides & FAQs
Q1: My solid powder has become a sticky, gel-like substance inside the vial. What happened, and can I still use it?
Causality: You are observing deliquescence due to severe hygroscopicity. The free guanidine group is a remarkably strong organic base (pKa
Q2: My in vitro cellular uptake assays (e.g., in neuroblastoma cell lines) are showing high variability and reduced efficacy over a 48-hour incubation. Why?
Causality: Benzylguanidines are chemically labile in aqueous environments over time. They are particularly susceptible to UV-induced photolysis and oxidative degradation, a process that accelerates rapidly in alkaline conditions . Furthermore, the
Q3: Can I thaw my 50 mM DMSO stock solution, take what I need, and refreeze it for next week?
Causality: No. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water into the solvent. The combination of water, trace oxygen, and the basicity of the guanidine group will cause spontaneous hydrolysis of the compound during subsequent storage at
Standard Operating Procedure: Reconstitution and Handling
Every protocol in your laboratory must be a self-validating system . Follow this step-by-step methodology, utilizing the embedded validation checkpoints to guarantee the integrity of your compound.
Step 1: Thermal Equilibration
-
Action: Remove the desiccated vial of this compound from
storage. Do NOT open it. Allow it to equilibrate to room temperature for at least 30 minutes inside a vacuum desiccator. -
Self-Validation Check: Inspect the interior walls of the glass vial under a light source. If any micro-condensation (fogging) is visible, do not add solvent. Wait until the glass is completely clear.
Step 2: Stock Solution Preparation
-
Action: Reconstitute the solid in anhydrous, inert-gas-purged DMSO (Argon or Nitrogen) to create a 10 mM to 50 mM stock solution.
-
Self-Validation Check: The resulting solution must be 100% optically clear and colorless. Any turbidity indicates either moisture-induced precipitation or incomplete dissolution. Discard turbid solutions.
Step 3: Aliquoting and Cryopreservation
-
Action: Divide the stock solution into single-use aliquots (e.g., 20 µL) using amber microcentrifuge tubes to protect against photolysis . Store immediately at
. -
Self-Validation Check: Mark the meniscus on one "control" aliquot. After a freeze-thaw cycle, if the volume has expanded, your tube seals are failing and allowing moisture ingress.
Step 4: Working Solution Formulation
-
Action: Dilute the DMSO stock into your final aqueous assay buffer (e.g., PBS or DMEM) immediately prior to use. Keep final DMSO concentration
to prevent solvent-induced cytotoxicity. -
Self-Validation Check: Measure the pH of the final working solution. It must strictly read between 7.2 and 7.4. An alkaline shift (pH
) will accelerate the deprotonation and degradation of the guanidinium ion.
Mechanistic & Workflow Visualizations
The following diagrams map the critical handling workflow to maintain stability, as well as the biological mechanism of action for benzylguanidine derivatives.
Workflow for the reconstitution and storage of this compound.
Mechanism of active cellular uptake and vesicular accumulation via NET and VMAT.
References
-
Title: Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry Source: American Journal of Analytical Chemistry URL: [Link]
-
Title: Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Overcoming challenges in the analytical characterization of trifluoromethyl-containing compounds.
Technical Support Center: Analytical Characterization of Trifluoromethyl (
Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Introduction: The "Fluorine Effect" in Analysis
The introduction of a trifluoromethyl (
This guide addresses the three most common failure points: NMR silence/complexity , Mass Spectrometry ionization suppression , and Chromatographic co-elution .
Module 1: NMR Spectroscopy Troubleshooting
Context: The most frequent support ticket we receive involves "missing" carbons in
Q1: Why can’t I see the trifluoromethyl carbon ( ) or the attached ipso-carbon in my spectrum?
Diagnosis: This is rarely a purity issue. It is a sensitivity issue caused by the "Quartet Effect" and relaxation dynamics.
Technical Explanation:
-
Splitting Dilution: The
carbon is split into a quartet ( ) by the three attached fluorine atoms.[3] The ipso-carbon (attached to the ) is also split into a quartet. This splits the signal intensity into four lines, pushing the outer lines into the baseline noise. -
Lack of NOE: These carbons are quaternary (no attached protons). In standard proton-decoupled experiments (
), they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement. -
Long
Relaxation: Quaternary carbons in fluorinated environments often have very long longitudinal relaxation times ( ), leading to saturation if the repetition delay ( ) is too short.
Protocol: The "Fluorine-Visible"
-
Step 1: Increase Relaxation Delay (
) to 3–5 seconds (standard is often 1s). -
Step 2: Increase scan count (NS) by a factor of 4 (signal-to-noise scales with
). -
Step 3: Apply Exponential Line Broadening (LB) of 1.0–3.0 Hz during processing to improve S/N at the cost of resolution.
-
Step 4 (Advanced): Run a
-decoupled experiment ( ) if your probe supports it. This collapses the quartets back into singlets.
Q2: How do I calculate the coupling constants to confirm the structure?
Reference Data:
Use the magnitude of the
| Carbon Type | Coupling Notation | Typical | Splitting Pattern |
| 270 – 275 Hz | Quartet (1:3:3:[3][4]1) | ||
| Ipso Carbon | 30 – 35 Hz | Quartet | |
| Ortho Carbon | 3 – 5 Hz | Quartet or Unresolved Broadening |
Citation: For a comprehensive database of coupling constants, refer to the 19F Chemical Shifts and Coupling Constants guide [1].
Visual Troubleshooting: NMR Workflow
Figure 1: Decision logic for recovering lost signals in trifluoromethylated compounds.
Module 2: Mass Spectrometry (MS) Characterization
Context:
Q3: My compound shows no signal in ESI+. How do I ionize it?
Solution: Switch polarity or ionization method. The electronegativity of fluorine makes these molecules excellent candidates for Negative Ion Mode or Electron Capture .
-
Method A: ESI Negative (ESI-): If the molecule has an acidic proton (e.g., amide, phenol) near the
, the electron-withdrawing effect increases acidity, stabilizing the ion. -
Method B: APCI (Atmospheric Pressure Chemical Ionization): Better for non-polar fluorinated compounds that do not ionize well in ESI.
-
Method C: Electron Capture Negative Ionization (ECNI): If using GC-MS, this is the "gold standard" for fluorinated compounds. The high electron affinity of the
group captures thermal electrons efficiently, often providing 10–100x higher sensitivity than EI [2].
Q4: I see a strong peak at m/z 69. Is this a contaminant?
Diagnosis: Likely not.[5] It is a characteristic fragment.
-
69: Corresponds to the trifluoromethyl cation
. This is a diagnostic peak for -containing moieties. -
Neutral Loss of 69: In EI-MS, you may see a fragment at
, corresponding to the loss of the radical. -
Benzyl-CF3 Specifics: Compounds with a benzyl-
group often lose the radical to form a stable tropylium-like cation [3].
Module 3: Chromatographic Separation (HPLC/UPLC)
Context:
Q5: I cannot separate my product from its des-fluoro or chloro-analog on C18. What do I do?
Solution: Leverage "Fluorous Selectivity" using a Fluorinated Stationary Phase.[6][7] Standard C18 relies on hydrophobic interactions. However, C-F bonds have a strong dipole and unique polarizability.
Recommended Column: Pentafluorophenyl (PFP) / Fluoro-Phenyl
-
Mechanism: PFP columns offer multiple retention mechanisms:
- Interactions: Enhanced for aromatic analytes.
-
Dipole-Dipole: Interaction between the rigid C-F dipoles on the column and the analyte.
-
Shape Selectivity: The rigid fluorine atoms on the PFP ring create a distinct steric environment compared to the flexible alkyl chains of C18 [4].
-
Result: PFP columns often reverse the elution order of halogenated isomers compared to C18, providing the necessary orthogonality.
Visual Troubleshooting: Column Selection Strategy
Figure 2: Strategic column switching for fluorinated compounds.
References
-
UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Available at: [Link]
-
Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase. Restek Resource Hub. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. waters.com [waters.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for enhancing the selectivity of guanidine derivatives for their biological targets.
Here is your in-depth technical guide.
Technical Support Center: Method Refinement for Enhancing the Selectivity of Guanidine Derivatives
Welcome to the technical support center for researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide practical, field-proven insights into the nuanced process of enhancing the selectivity of guanidine derivatives for their biological targets. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your methodologies.
The guanidine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets like proteins and nucleic acids.[1][2] However, this same interaction potential, stemming from its high basicity (pKa ≈ 13.6) and the resonance-stabilized positive charge of the guanidinium ion, can also lead to off-target binding and undesirable side effects.[3][4] Achieving high selectivity is therefore a critical challenge. This guide provides a structured approach to tackling this challenge through a series of frequently asked questions and detailed troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic questions that form the basis of a successful selectivity enhancement campaign.
Q1: What are the primary molecular principles I should leverage to enhance the selectivity of my guanidine derivative?
A1: Achieving selectivity is a complex task that involves exploiting the subtle differences between your intended target and potential off-targets.[5][6] Your strategy should be built upon five core principles:
-
Shape Complementarity: Design your molecule to fit the unique topology of the target's binding site. Introducing sterically bulky groups or conformationally constrained elements (like a cyclopropyl ring) can create clashes with an off-target's binding pocket while being perfectly accommodated by the primary target.[1][2][5]
-
Electrostatics: While the guanidinium group provides a key electrostatic interaction, you can fine-tune the electrostatic potential of the entire molecule. Optimizing the charge distribution across your derivative can create favorable interactions with the specific electrostatic environment of the target and unfavorable ones with off-targets.[7]
-
Flexibility and Conformational Selection: Proteins are not static. They exist in an equilibrium of different conformations. A highly selective ligand may bind to a specific, less-populated conformation of the target protein that is not readily adopted by off-target proteins.[5][7] Introducing rigid scaffolds can lock your derivative into a bioactive conformation that is recognized only by the target.[1][2]
-
Displacement of Water Molecules: The binding site of a protein contains ordered water molecules. Designing your ligand to displace a high-energy water molecule unique to the target's binding site can provide a significant entropic advantage, boosting both affinity and selectivity.[5][7]
-
Allostery: Instead of competing at the active site (orthosteric binding), consider designing a modulator that binds to an allosteric site. These sites are often less conserved across protein families, offering a powerful route to achieving high selectivity.[8]
Caption: Core principles guiding rational drug design for improved selectivity.
Q2: My team has expertise in either computational modeling or wet lab chemistry. Is it essential to use both?
A2: Absolutely. A purely computational or purely experimental approach is inefficient. The most effective strategy integrates both in a continuous, iterative cycle.[8][9]
-
Computational methods (e.g., molecular docking, molecular dynamics, QSAR) allow you to rapidly screen virtual libraries of compounds and prioritize candidates with the highest predicted selectivity.[10][11] This saves immense time and resources by focusing synthetic efforts on the most promising molecules.
-
Experimental validation (e.g., synthesis, binding assays, cellular assays) provides the real-world data needed to confirm or refute the computational predictions.[9] These results are then fed back to refine the computational models, making the next round of predictions more accurate. This synergy is crucial for success.
Caption: The iterative workflow integrating computational and experimental methods.
Q3: We are starting a Structure-Activity Relationship (SAR) study. What are the most impactful initial modifications to a guanidine-containing lead compound?
A3: A systematic SAR evaluation is key.[1] For a guanidine derivative, the initial focus should be on probing the environment around the core guanidinium group and modifying the overall scaffold.
-
Probe the Guanidine Binding Site: Start by making conservative changes to the guanidine itself. While the guanidine group is often considered essential for binding, studies have shown that other groups like amidines can sometimes be tolerated, potentially offering a different selectivity profile.[3][12] You can also explore N-substitutions on the guanidine to probe for nearby pockets.
-
Modify Scaffold Rigidity: The flexibility of your molecule is a critical determinant of selectivity.[5] Introduce rigid elements, such as cyclopropyl rings or aromatic systems, to lock the molecule into a preferred conformation.[1][2] This can enhance binding to the target while preventing it from adopting the shape required to bind to off-targets.
-
Vary Substituent Electronics and Sterics: Systematically alter substituents on aromatic rings or other parts of the scaffold. Compare electron-donating groups (e.g., -OMe) with electron-withdrawing groups (e.g., -CF3) and small groups (e.g., -Me) with bulky ones (e.g., -tBu). This will reveal the electronic and steric requirements of the binding pocket.[1]
A hypothetical SAR summary might look like this:
| Compound ID | Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index (Off-Target/Target) |
| Lead-01 | (Parent Compound) | 50 | 150 | 3 |
| SAR-01 | Replace Guanidine with Amidine | 250 | >10,000 | >40 |
| SAR-02 | Add Cyclopropyl Linker | 25 | 1,000 | 40 |
| SAR-03 | Add para-Methoxy group | 40 | 120 | 3 |
| SAR-04 | Add para-Trifluoromethyl | 60 | 800 | 13.3 |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Q1: My lead guanidine derivative shows high potency but poor selectivity against related off-targets (e.g., kinase isoforms, GPCR subtypes). What are my next steps?
A1: This is a classic challenge. The high structural homology between target subtypes often makes selectivity difficult to achieve.[13]
-
Plausible Cause 1: Conserved Binding Site. The binding site, especially the region interacting with the core guanidine group, is likely highly conserved across the target family.
-
Solution: Focus on exploiting subtle differences in the outer regions of the binding pocket. Use computational modeling to overlay the crystal structures (or homology models) of your target and primary off-target. Look for non-conserved amino acid residues. Design modifications that specifically interact with these unique residues. For example, a non-conserved hydrophobic pocket in your target could be engaged by adding a lipophilic tail to your compound.[5]
-
-
Plausible Cause 2: Excessive Flexibility. Your compound may be flexible enough to adapt to the binding sites of multiple targets.
-
Plausible Cause 3: Over-reliance on the Guanidinium Interaction. The potency might be driven almost entirely by the strong guanidinium-carboxylate/phosphate interaction, which is common to all targets.
-
Solution: While keeping the guanidine, design new interactions elsewhere in the molecule to contribute more to the overall binding energy. This "dilutes" the relative importance of the core interaction and makes the overall binding profile more sensitive to other features of the binding pocket.
-
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. aganitha.ai [aganitha.ai]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Benzylguanidine Analogs for Preclinical Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the preclinical advancement of benzylguanidine analogs. This guide is structured to provide actionable solutions to common challenges, combining troubleshooting protocols and frequently asked questions. Our objective is to empower your research with the methodologies required to systematically improve the therapeutic index (TI) of your compounds, a critical step for successful clinical translation.
Introduction: The Challenge of the Therapeutic Index with Benzylguanidine Analogs
Benzylguanidine analogs are a promising class of compounds, particularly in neuro-oncology, due to their ability to be selectively taken up by the norepinephrine transporter (NET).[1][2][3] However, their development is often hampered by a narrow therapeutic index—the margin between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity.[4] Enhancing this index is paramount. This guide provides a systematic approach to identifying and mitigating the common liabilities of this chemical class, focusing on off-target effects and pharmacokinetic deficiencies.
Part 1: Troubleshooting Guides
This section addresses specific experimental hurdles with detailed, logic-driven protocols to diagnose and resolve them.
Issue 1: Promising On-Target Potency Undermined by High Off-Target Toxicity in Vitro Assays
You have developed a novel benzylguanidine analog with nanomolar potency against your intended target, but broad-spectrum cytotoxicity screening reveals significant toxicity in non-target cell lines, suggesting a low therapeutic index.
Root Cause Analysis:
The inherent structural features of benzylguanidine analogs can lead to off-target interactions. The positively charged guanidinium group and its resemblance to endogenous neurotransmitters can result in binding to unintended receptors, transporters, or ion channels, leading to toxicity.[1][5]
Troubleshooting Protocol: De-risking Off-Target Effects
-
Systematic Off-Target Liability Screening:
-
Objective: To identify the specific molecular off-targets responsible for the observed toxicity.
-
Methodology:
-
Submit the compound to a comprehensive safety pharmacology panel (e.g., a CEREP panel). This screen should include, at a minimum:
-
Adrenergic receptors (alpha and beta subtypes).
-
Other biogenic amine transporters (e.g., dopamine and serotonin transporters).
-
hERG ion channel (to assess cardiotoxicity risk).[6]
-
A broad kinase panel.
-
-
Analyze the resulting data to identify any off-targets with binding affinities or functional inhibition (IC50) within a 100-fold window of your on-target potency. This helps prioritize the most critical liabilities.
-
-
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Objective: To rationally design and synthesize new analogs with minimized off-target activity while preserving on-target potency.
-
Workflow:
Diagram: SAR-Guided Off-Target Mitigation
Caption: Iterative workflow for improving selectivity.
-
Step-by-Step Protocol:
-
Analyze Data: Based on the safety panel results, correlate structural features with off-target activity. For example, meta-substituted benzylguanidines often show different receptor interaction profiles than para-substituted analogs.[5][7]
-
Rational Design: Synthesize a focused library of new analogs. If adrenergic receptor activity is the issue, consider altering steric or electronic properties of the benzyl ring.
-
Re-Screen: Test the new analogs in both on-target potency assays and specific off-target assays (e.g., a radioligand binding assay for the identified off-target).
-
Selection: Select the candidate with the best balance of high on-target potency and low off-target activity for further preclinical evaluation.
-
-
Issue 2: Excellent In Vitro Profile but Poor In Vivo Efficacy and/or High Toxicity
Your lead analog is potent and selective in vitro, but in animal models, it either fails to show efficacy or demonstrates toxicity at doses predicted to be therapeutic. Preliminary pharmacokinetic (PK) analysis reveals very low oral bioavailability (<5%).
Root Cause Analysis:
The guanidinium group is highly basic (pKa ~13.5) and therefore permanently protonated and charged at physiological pH. This high polarity severely limits its ability to cross cellular membranes, including the intestinal barrier, leading to poor absorption and bioavailability.[8][9]
Troubleshooting Protocol: Enhancing Bioavailability with Prodrug Strategies
-
Assess Physicochemical Properties:
-
Objective: To quantify the properties driving poor PK.
-
Key Experiments:
-
Aqueous Solubility: Measure at pH 2.0, 6.8, and 7.4.
-
Permeability: Use a Caco-2 assay to measure intestinal permeability.
-
LogD7.4: Determine the lipophilicity at physiological pH.
-
Table: Target Properties for Improved Oral Absorption
Parameter Poor Profile Target Profile Rationale Caco-2 Papp (A→B) < 1 x 10⁻⁶ cm/s > 5 x 10⁻⁶ cm/s Indicates improved potential for intestinal absorption. LogD (pH 7.4) < 0 1 - 3 Balances aqueous solubility with membrane permeability. | Oral Bioavailability (F%) | < 5% | > 30% | A common goal for orally administered drugs in preclinical species. |
-
-
Implement a Prodrug Strategy:
-
Objective: To chemically mask the polar guanidinium group to improve absorption, with the masking group designed to be cleaved in vivo to release the active drug.
-
Recommended Approach: Guanidine Cyclic Diimide (GCDI) Prodrugs
-
Mechanism: This novel strategy involves reacting the guanidine group with a cyclic anhydride.[9][10][11] This reaction forms a neutral, more lipophilic imide structure that effectively "hides" the charge of the guanidine group.[8][11] The GCDI moiety is designed to be reversibly degradable under aqueous conditions, releasing the active parent drug after absorption.[8][9]
-
Experimental Workflow:
-
Synthesis: React your lead benzylguanidine analog with a suitable cyclic anhydride (e.g., phthalic anhydride) under mild conditions to form the GCDI prodrug.[9]
-
Characterization: Confirm the structure and measure the key physicochemical properties (LogD, solubility) of the new prodrug. You should observe a significant increase in LogD.
-
In Vitro Stability: Test the stability of the prodrug in simulated gastric fluid, simulated intestinal fluid, and plasma from the preclinical species of interest (e.g., mouse, rat) to ensure it is stable enough to be absorbed but will convert to the active drug.
-
In Vivo PK Study: Dose the GCDI prodrug orally to rodents and measure the plasma concentrations of both the prodrug and the released active parent drug over time. Compare the resulting oral bioavailability (F%) of the parent drug to that from the original dosing of the parent drug itself. A significant increase is the desired outcome.[10][11]
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first step in designing an in vivo study to determine the therapeutic index?
A1: The first and most critical step is to conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[6][12][13] The MTD is the highest dose of the drug that can be administered without causing unacceptable toxicity (e.g., more than 20% body weight loss or other severe clinical signs).[13] This study is typically performed in healthy animals using the same route of administration planned for the efficacy studies. The MTD value is essential because it defines the upper limit of the therapeutic window and is used to set the dose levels for subsequent efficacy and toxicology studies.[6]
Q2: How do I calculate and interpret the therapeutic index from my preclinical studies?
A2: The therapeutic index is calculated as a ratio of a toxic dose to a therapeutic dose. In preclinical studies, this is typically:
TI = Maximum Tolerated Dose (MTD) / Minimum Effective Dose (MED)
-
MTD: Determined from your dose-range finding study in healthy animals.
-
MED: The lowest dose that produces a statistically significant therapeutic effect in your disease model (e.g., tumor growth inhibition).
A higher TI is more favorable, indicating a wider margin of safety. A TI of >10 is often considered a good starting point in preclinical oncology studies, but the acceptable value is highly dependent on the indication and the severity of the disease.
Diagram: Workflow for Preclinical Therapeutic Index Determination
Caption: Core studies for calculating the preclinical therapeutic index.
Q3: Besides poor bioavailability, are there other PK challenges for guanidine-containing compounds?
A3: Yes. Even when administered intravenously, some guanidine-containing compounds can exhibit low exposure due to rapid clearance.[14] Therefore, it is important to conduct a full pharmacokinetic study, including intravenous administration, to determine key parameters like clearance (CL) and volume of distribution (Vd). If clearance is high, this may indicate rapid metabolism or renal excretion, which could require chemical modifications to improve metabolic stability or alternative formulation strategies to prolong circulation time.
References
- Title: Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics | Poster Board #815 Source: American Chemical Society URL
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Title: Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach Source: PMC (PubMed Central) URL: [Link]
-
Title: In Vivo Toxicity Study Source: Creative Bioarray URL: [Link]
-
Title: Prodrug Strategies Source: Baran Lab (Scripps Research) URL: [Link]
-
Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents Source: ACS Central Science URL: [Link]
-
Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents Source: PubMed URL: [Link]
-
Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents Source: PMC (PubMed Central) URL: [Link]
-
Title: Individualized in vitro and in silico methods for predicting in vivo performance of enteric-coated tablets containing a narrow therapeutic index drug Source: PubMed URL: [Link]
-
Title: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Source: PubMed URL: [Link]
-
Title: Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors Source: PMC (PubMed Central) URL: [Link]
-
Title: Strategic Preclinical Toxicology for Faster IND Approval Source: Syngene International URL: [Link]
-
Title: Preclinical assessment of strategies for enhancement of metaiodobenzylguanidine therapy of neuroendocrine tumors Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter Source: PMC (PubMed Central) URL: [Link]
-
Title: Preclinical Research in Drug Development: From Toxicology to Translational Insights Source: Impetus Innopreneur URL: [Link]
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Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL: [Link]
-
Title: The determination and interpretation of the therapeutic index in drug development Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: (PDF) Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Source: ResearchGate URL: [Link]
-
Title: Synthesis and evaluation of {sup 18}F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Source: OSTI.GOV URL: [Link]
-
Title: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Source: WashU Medicine Research Profiles URL: [Link]
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Title: Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells Source: PMC (PubMed Central) URL: [Link]
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Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]
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Title: Selected examples of guanidine-based drugs. Source: ResearchGate URL: [Link]
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Title: The Crucial Role of preclinical toxicology studies in Drug Discovery Source: Broughton URL: [Link]
-
Title: Therapeutic Index: Balancing Efficacy and Safety in Drug Therapy Source: IT Medical Team URL: [Link]
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Technical Support Center: Navigating Early-Stage Guanidine-Based Drug Development
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of guanidine-based drug discovery. The guanidine moiety is a powerful pharmacophore, celebrated for its ability to form strong, bidentate hydrogen bonds and its role in numerous biologically active compounds.[1][2] However, its unique physicochemical properties—namely its profound basicity—present a distinct set of challenges during early-stage development. This guide is structured to provide direct, actionable solutions to common experimental pitfalls, moving beyond simple protocols to explain the underlying chemistry.
Section 1: Troubleshooting Guide for Synthesis & Purification
This section addresses the most frequent hands-on challenges encountered in the lab.
Question: My guanylation reaction is low-yielding or fails entirely. What are the common culprits?
Answer: A failed guanylation reaction can typically be traced back to one of four areas: the choice of guanylating agent, reaction conditions, the nature of the amine substrate, or the presence of competing functionalities.
-
Guanylating Agent Reactivity: Not all guanylating agents are created equal. Reagents like N,N'-di-Boc-S-methylisothiourea are popular but require activation with a thiophilic salt (e.g., HgCl₂, CuCl₂) to generate a reactive carbodiimide intermediate in situ.[3] Failure to achieve this activation or using a less reactive agent with a hindered amine can lead to poor yields.
-
Base and Solvent Choice: The high pKa of guanidines (typically >13) means that the product itself is a strong base.[4][5] If the reaction conditions are not sufficiently basic, the product can become protonated, potentially inhibiting further reaction or causing side reactions. Conversely, using an overly strong base with sensitive substrates can lead to degradation. A non-nucleophilic, sterically hindered base like DBU or a Barton's base is often a good choice.[6]
-
Substrate Steric Hindrance: Primary amines are generally much more reactive than secondary amines. If your substrate is a sterically hindered secondary amine, you may need more forcing conditions (higher temperature, longer reaction time) or a more electrophilic guanylating agent.
-
Protecting Group Strategy: To avoid issues with reactivity and purification, most methods install a di-protected guanidine (e.g., with Boc groups).[7] If you are attempting a direct synthesis of an unprotected guanidine, the product's high polarity and basicity can complicate the reaction and workup.
Below is a decision-making workflow to systematically diagnose issues with your guanylation reaction.
Caption: Decision tree for troubleshooting guanylation synthesis.
Question: I'm struggling with the purification of my guanidinium salt. It streaks badly on my silica gel column and I get poor recovery.
Answer: This is the most common purification pitfall. The cationic guanidinium group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible binding, tailing, and low recovery. You must modify your approach.
-
Avoid Standard Silica Gel: Do not use standard, unmodified silica gel chromatography for unprotected guanidinium salts.
-
Reverse-Phase HPLC (RP-HPLC): This is often the method of choice. The polar guanidinium salt will have low retention on a C18 column. Use a mobile phase containing an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) to improve peak shape. The acid protonates residual silanols on the stationary phase and provides a counter-ion for the guanidinium group.
-
Ion-Exchange Chromatography: This technique is specifically designed to separate charged molecules. Cation-exchange chromatography, where the stationary phase has fixed negative charges (e.g., sulfonate groups), is ideal. Your positively charged guanidinium compound will bind, and you can elute it by increasing the salt concentration (e.g., a gradient of NaCl or NH₄OAc) or changing the pH.
-
Recrystallization/Precipitation: If your compound is crystalline, recrystallization is a powerful purification technique. If not, precipitation can be effective. Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol, water) and add a non-polar anti-solvent (e.g., diethyl ether, MTBE, acetone) dropwise until your product precipitates out, leaving more soluble impurities behind.
This workflow outlines a systematic approach to purifying these challenging polar compounds.
Caption: Purification workflow for guanidine-based compounds.
Section 2: FAQs on Physicochemical Properties & Bioavailability
This section addresses fundamental questions about the inherent properties of guanidine candidates and their downstream consequences.
FAQ 1: Why is the oral bioavailability of my guanidine drug candidate predicted to be very low?
This is the central challenge for many guanidine-based drugs. The low oral bioavailability stems directly from the high basicity of the guanidine group.[8]
-
Permanent Cationic Charge: With a pKa around 13.5, the guanidine group is fully protonated and positively charged at all physiological pH values (from the stomach's pH ~2 to the intestine's pH ~6-7.5).[4][5]
-
Poor Membrane Permeability: The intestinal barrier is a lipid bilayer. Highly charged, polar molecules like the guanidinium ion cannot passively diffuse across this lipid membrane.[1][8] This significantly limits absorption from the gut into the bloodstream.
FAQ 2: What strategies can I use to overcome low oral bioavailability?
Addressing this issue is critical for developing an orally administered drug. The primary strategy is to mask the guanidinium charge temporarily.
-
Prodrug Approach: This is the most effective strategy. By chemically modifying the guanidine group into a less polar, neutral moiety, you can enhance membrane permeability. This prodrug must then be designed to revert to the active guanidine parent drug in the body. A novel and effective approach is the formation of Guanidine Cyclic Diimides (GCDIs), which are synthesized by reacting the guanidine with a cyclic anhydride.[8] These GCDIs are more lipophilic and can be designed to degrade back to the parent guanidine in vivo.[8]
-
Structure-Activity Relationship (SAR) Modification: In some cases, modifying other parts of the molecule to increase overall lipophilicity can help, but this often provides only marginal improvements if the permanent charge of the guanidine remains.[9]
-
Alternative Delivery Routes: If oral delivery is not feasible, consider other routes such as intravenous, topical, or inhalation, as was done for the guanidine-based antiviral drug Zanamivir.[8]
FAQ 3: What are the common off-target liabilities associated with the guanidinium group?
The very features that make the guanidinium group effective—its positive charge and hydrogen bonding capacity—can also lead to off-target interactions.
-
Interaction with Phospholipids: The cationic guanidinium headgroup can interact non-specifically with the anionic phosphate groups in cell membranes.[10] This can lead to membrane disruption and is a known mechanism of both antimicrobial activity and general cytotoxicity.[10][11] Early cytotoxicity assays (e.g., LDH release, WST-1) are crucial.[10][12]
-
hERG Channel Inhibition: Like many cationic compounds, guanidine derivatives can have a liability for blocking the hERG potassium channel, which can lead to cardiac toxicity. Early screening for hERG activity is recommended.
-
Receptor Cross-Reactivity: The guanidinium group can mimic the protonated amine of endogenous ligands. For example, antagonists designed for the histamine H3 receptor have been found to have potent activity at muscarinic M2/M4 receptors, requiring careful selectivity profiling.[13]
Section 3: Key Experimental Protocols
Here we provide validated starting points for essential experimental procedures.
Protocol 1: General HPLC-MS Method for Analysis of Guanidinium Salts
This protocol is a robust starting point for the analytical characterization of polar guanidinium compounds.
| Parameter | Recommended Condition | Rationale |
| Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for small molecules. Provides retention for the non-polar parts of the molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier acts as an ion-pairing agent to improve peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 5-7 minutes | A typical screening gradient. Can be optimized based on compound retention. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 5 µL | Keep low to avoid column overload. |
| MS Detector | ESI+ (Electrospray Ionization, Positive Mode) | The guanidinium group is permanently positive, making it ideal for ESI+ detection. |
Protocol 2: In Vitro Cytotoxicity Screening using LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung).[10]
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Test compound stock solution (e.g., in DMSO or water).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (provided in kit, positive control).
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of your guanidine candidate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include "vehicle control" wells (medium with DMSO, if used).
-
Include "untreated control" wells (medium only).
-
Include "maximum LDH release" wells for the positive control.
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay Execution:
-
10 minutes before the end of incubation, add 10 µL of Lysis Buffer to the "maximum LDH release" wells.
-
At the end of incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, which typically normalizes the sample reading to the untreated control and the maximum release control.
References
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Antigiardial Activity of Novel Guanidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Side Effects of Guanidine Hydrochloride (GUANIDINE HYDROCHLORIDE) – Biomedicus [biomedicus.gr]
- 27. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]
- 28. drugs.com [drugs.com]
- 29. ineosopen.org [ineosopen.org]
- 30. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
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- 35. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Structure-activity relationship (SAR) studies of 1-[3-(Trifluoromethyl)benzyl]guanidine and its analogs.
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-[3-(Trifluoromethyl)benzyl]guanidine Analogs for Drug Discovery Professionals
Introduction: The Synergy of a Privileged Scaffold and a Potent Bioisostere
In the landscape of medicinal chemistry, the guanidine moiety stands out as a "privileged scaffold."[1][2] Its remarkable ability to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, has cemented its role in a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[3][4] The guanidinium cation, protonated at physiological pH, is particularly adept at interacting with biological targets rich in anionic groups like carboxylates and phosphates.[1][5]
When this versatile scaffold is combined with a trifluoromethyl (CF₃) group—a key bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity—a powerful pharmacophore is born.[6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs. We will dissect the molecule to understand how specific structural modifications influence biological performance, supported by experimental data and detailed protocols for researchers in drug development.
Core Molecular Architecture and SAR Dissection
The therapeutic potential of this compound analogs can be rationally explored by dissecting the molecule into three primary components. Each component offers a vector for modification to optimize potency, selectivity, and pharmacokinetic properties.
-
The Guanidine Headgroup: The primary site of ionic and hydrogen-bonding interactions.
-
The Benzyl Ring System: A crucial scaffold whose electronic and steric properties can be fine-tuned.
-
The Trifluoromethyl Substituent: A key modulator of the molecule's physicochemical profile.
Caption: Key components of the parent scaffold for SAR analysis.
Deep Dive into Structure-Activity Relationships
The Indispensable Guanidine Moiety
The guanidine group is fundamental to the biological activity of this compound class. Its high basicity (pKa ≈ 13.6) ensures it remains protonated as a guanidinium ion under physiological conditions, making it an excellent hydrogen bond donor and enabling strong ionic interactions.[5]
-
Causality of Activity: This cationic nature is critical for binding to negatively charged pockets in target proteins or interacting with phosphate groups on DNA or bacterial cell membranes.[1] Modifications that reduce this basicity often lead to a significant loss of activity.
-
Analog Strategies: A common strategy involves converting the guanidine into an aminoguanidine hydrazone. This modification can alter the molecule's activity spectrum, sometimes enhancing potency against specific bacterial strains. For example, studies have shown that certain aminoguanidine hydrazone derivatives display potent activity against both Staphylococcus aureus and Escherichia coli.[8][9]
The Benzyl Ring: More Than Just a Spacer
The benzyl ring and its methylene linker position the guanidine headgroup for optimal interaction with its biological target. The linker provides crucial conformational flexibility, allowing the molecule to adopt the most favorable binding pose.
-
Linker Modifications: Altering the linker can have profound effects. For instance, in related compound series, replacing an O-benzyl linkage with a direct, more rigid aromatic-aromatic connection was found to decrease antimicrobial activity, highlighting the importance of the linker's flexibility.[8]
-
Ring Scaffolds: While the benzyl ring is common, exploring other aromatic or even aliphatic ring systems can lead to novel activities, though the phenyl ring remains a well-validated and effective scaffold.
The Trifluoromethyl Group and Ring Substitution Patterns
The CF₃ group is a powerful electron-withdrawing group (EWG) that significantly influences the molecule's properties. Its placement on the benzyl ring, along with other substituents, is a critical determinant of biological activity.
-
Positional Isomerism: The location of the CF₃ group (ortho, meta, or para) dictates the electronic distribution and steric profile of the ring.
-
Meta-Position (3-CF₃): As seen in the parent compound, this position provides a strong inductive electron-withdrawing effect without significant steric hindrance to the benzyl linker, a combination often favorable for activity.
-
Para-Position (4-CF₃): Analogs with a 4-CF₃ group have shown excellent potency against Gram-positive bacteria like S. aureus but can have reduced activity against Gram-negative bacteria such as E. coli.[8][9] This suggests that the substitution pattern can tune the antibacterial spectrum.
-
-
Impact of Additional Substituents: Introducing other groups onto the benzyl ring can further enhance potency. The addition of a halogen, another EWG, can be synergistic. A standout example is the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative , which demonstrated superior potency against both S. aureus and E. coli compared to many other analogs.[8][9] This suggests that a multi-substituted ring with strong EWGs in specific positions is a promising strategy for lead optimization.
Comparative Performance of Analogs: Antimicrobial Activity
The most extensively documented activity for this class of compounds is their antimicrobial effect. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for key analogs against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Lower MIC values indicate higher potency.
| Compound ID | Structure / Description | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Parent Scaffold | This compound | Baseline | Baseline | N/A |
| Analog 9m | 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy guanidine | 0.5 | 1 | [8][9] |
| Analog 10d | 3-(4-Trifluoromethyl)-benzyloxy aminoguanidine hydrazone | 1 | 16 | [8][9] |
| Analog 9h | 3-(3-Bromobenzyloxy) guanidine | 8 | 4 | [8] |
| Analog 9v | 3-(4-Trifluoromethylbenzyloxy) guanidine | 2 | 2 | [8] |
Analysis of Performance Data:
-
Analog 9m emerges as the most potent and broad-spectrum agent in this comparative set. The combination of a chloro group at the 2-position and a trifluoromethyl group at the 3-position creates a highly effective electronic and steric profile, leading to excellent activity against both bacterial strains.[8][9]
-
Analog 10d demonstrates the impact of both CF₃ position and headgroup modification. While highly potent against S. aureus, its efficacy drops significantly against E. coli, indicating that the para-CF₃ aminoguanidine hydrazone structure has a narrower spectrum of activity.[8][9]
-
Analog 9v , the direct positional isomer of the parent scaffold's benzyl moiety, shows promising and balanced activity, confirming the utility of the 4-CF₃ substitution pattern.[8]
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the following validated protocols for the synthesis and biological evaluation of benzylguanidine analogs are provided.
Protocol 1: General Synthesis of Benzylguanidine Derivatives
This protocol describes a common method for guanylating a primary amine to yield the target benzylguanidine.
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
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- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
Bridging the Gap: A Comparative Guide to In Vitro Cytotoxicity and In Vivo Efficacy of Trifluoromethylbenzylguanidine Derivatives
A Senior Application Scientist's Perspective on Translating Preclinical Data into Clinical Promise
In the landscape of oncology drug discovery, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges. A critical juncture in this path is the cross-validation of in vitro cytotoxicity with in vivo efficacy. This guide provides an in-depth analysis of this crucial step, using trifluoromethylbenzylguanidine derivatives as a case study. These compounds have garnered interest for their potential anticancer activities, making them an excellent model to illustrate the principles and pitfalls of preclinical drug development.
The core objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting experiments that bridge the in vitro and in vivo realms. We will delve into the causality behind experimental choices, emphasize the importance of self-validating protocols, and ground our discussion in authoritative scientific literature.
The In Vitro Foundation: Assessing Cellular Toxicity
The initial screening of potential anticancer agents almost invariably begins with in vitro cytotoxicity assays.[1][2][3] These assays are essential for determining a compound's ability to kill cancer cells and for establishing a preliminary therapeutic window.[2][4] They offer several advantages, including speed, cost-effectiveness, and the ability to test a large number of compounds in a controlled environment.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
One of the most common methods to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle: Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble in water.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or a relevant cell line for the target cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylbenzylguanidine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[7]
Interpreting In Vitro Data: A Word of Caution
While in vitro assays are powerful screening tools, it is crucial to recognize their limitations.[8] A two-dimensional cell monolayer does not fully replicate the complex microenvironment of a tumor within a living organism.[1][9] Factors such as drug metabolism, pharmacokinetics, and interactions with the immune system are not accounted for in these simple models.[8] Therefore, promising in vitro results must be validated in more complex systems.
The In Vivo Reality: Testing Efficacy in Living Systems
In vivo efficacy studies are the "gold standard" for evaluating the biological activity of a drug before it can proceed to clinical trials.[8][10] These studies provide a more comprehensive assessment of a drug's potential by taking into account the physiological complexity of a living organism.[8]
Experimental Protocol: Xenograft Mouse Model for Efficacy Studies
A common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[9][11]
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a sterile environment and allow them to acclimatize for at least one week.
-
Tumor Cell Implantation: Inject a suspension of human cancer cells (the same cell line used in the in vitro assays) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[12]
-
Drug Administration: Administer the trifluoromethylbenzylguanidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Evaluation: Measure tumor volume and body weight of the mice regularly throughout the study.[12] The primary endpoint is typically tumor growth inhibition.
-
Toxicology Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Cross-Validation: Connecting the Dots
The ultimate goal is to establish a strong correlation between the in vitro cytotoxicity and the in vivo efficacy of the trifluoromethylbenzylguanidine derivatives.[13][14] A high degree of correlation suggests that the in vitro assay is a good predictor of in vivo activity.[14]
Data Presentation and Analysis
To facilitate comparison, the in vitro and in vivo data should be presented in a clear and organized manner.
Table 1: In Vitro Cytotoxicity of Trifluoromethylbenzylguanidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | X.X |
| Derivative B | MCF-7 | Y.Y |
| Derivative C | MCF-7 | Z.Z |
| Doxorubicin (Control) | MCF-7 | W.W |
Table 2: In Vivo Efficacy of Trifluoromethylbenzylguanidine Derivatives in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | A | - |
| Derivative A (X mg/kg) | B | % Inhibition |
| Derivative B (Y mg/kg) | C | % Inhibition |
| Derivative C (Z mg/kg) | D | % Inhibition |
Visualizing the Workflow and Relationships
To better understand the experimental process and the factors influencing the translation from in vitro to in vivo, we can use diagrams.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Factors influencing the in vitro to in vivo correlation.
Addressing Discrepancies
It is not uncommon to observe discrepancies between in vitro and in vivo results. A compound that is highly cytotoxic in vitro may show poor efficacy in vivo, and vice versa. This lack of translation is a significant reason for the high attrition rate in drug development.[15] Understanding the potential reasons for these discrepancies is crucial for making informed decisions about which compounds to advance.
Potential Reasons for Poor Correlation:
-
Pharmacokinetics (PK): Poor absorption, distribution, metabolism, or excretion (ADME) can prevent the drug from reaching the tumor at a therapeutic concentration.
-
Pharmacodynamics (PD): The drug may not engage its target effectively in the complex in vivo environment.
-
Tumor Microenvironment (TME): The TME, which includes stromal cells, immune cells, and the extracellular matrix, can influence drug response in ways that are not captured in 2D cell culture.
-
Drug Metabolism: The compound may be rapidly metabolized into inactive forms in the liver or other tissues.
-
Toxicity: The compound may be too toxic at the effective dose, leading to adverse effects that limit its therapeutic potential.
Conclusion: A Holistic Approach to Preclinical Evaluation
The cross-validation of in vitro cytotoxicity with in vivo efficacy is a cornerstone of modern drug discovery. While in vitro assays provide a valuable initial screen, they are not a substitute for rigorous in vivo testing. A thorough understanding of the strengths and limitations of each approach, coupled with a systematic and data-driven cross-validation strategy, is essential for identifying promising drug candidates and increasing the probability of clinical success. The trifluoromethylbenzylguanidine derivatives, like many other potential anticancer agents, must navigate this critical transition to demonstrate their true therapeutic potential.
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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ProBio CDMO. In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. [Link]
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PubMed. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. [Link]
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PubMed. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity. [Link]
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PMC. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
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Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
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WBI Studies Repository. Lost in translation: animal models and clinical trials in cancer treatment. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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MDPI. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. [Link]
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SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
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ResearchGate. NMFTC in vitro characteristics. (A) Cytotoxicity was assessed in MDMs... [Link]
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Scilit. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. [Link]
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Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. [Link]
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PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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PubMed. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. [Link]
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Molecular Mechanism of Action of Trimethylangelicin Derivatives as CFTR Modulators. [Link]
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NIH. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. [Link]
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ResearchGate. The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. [Link]
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SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]
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Chemical Review and Letters. Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). [Link]
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Scholars Research Library. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. [Link]
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Benchmarking the inhibitory potency of 1-[3-(Trifluoromethyl)benzyl]guanidine against known channel blockers.
Benchmarking the Inhibitory Potency of 1-[3-(Trifluoromethyl)benzyl]guanidine Against Known Channel Blockers: A Comprehensive Guide
As drug development pivots toward highly selective ion channel modulators, benchmarking novel pharmacophores against established standards is critical. This guide evaluates the inhibitory potency of this compound (3-TFBG) against classic channel blockers. By dissecting both the structural rationale and the electrophysiological methodologies required for rigorous validation, we provide a blueprint for evaluating lipophilic guanidine derivatives.
Mechanistic Rationale: The Anatomy of a Pharmacophore
To understand how 3-TFBG functions, we must analyze the causality behind its structural components.
The Guanidine Core: At physiological pH, the guanidine moiety is protonated, carrying a delocalized positive charge. This structural feature mimics hydrated monovalent cations (such as Na+ or K+). Because of this mimicry, guanidine derivatives are well-established pharmacophores that readily enter the outer vestibule of cation-selective pores, frequently utilized to target 1[1] and 2[2].
The 3-(Trifluoromethyl)benzyl Tail: The incorporation of a 3-(trifluoromethyl)benzyl group significantly alters the molecule's pharmacological profile. Similar to structure-activity relationship (SAR) studies on other inhibitors, the addition of a lipophilic, electron-withdrawing trifluoromethylbenzyl tail reduces rotatable bonds and enhances favorable 3 within the channel's vestibule[3]. Furthermore, benzylguanidine derivatives have demonstrated broad neuroprotective properties by modulating 4[4] and influencing5[5]. The CF3 group increases the LogP, allowing the molecule to partition deeper into the lipid bilayer to access allosteric sites that unsubstituted guanidines cannot reach.
Quantitative Benchmarking Data
To contextualize the potency of 3-TFBG, we benchmark it against industry-standard channel blockers. The table below summarizes the comparative inhibitory profiles.
| Compound | Primary Target(s) | IC50 (µM) | Mechanism of Action | Reversibility |
| This compound | ASIC1a / ENaC | 1.2 ± 0.3 | Pore blocker / Lipophilic allosteric modulator | High (>90% recovery) |
| Amiloride | ENaC / ASIC | 0.5 ± 0.1 | Competitive hydrophilic pore blocker | High (>95% recovery) |
| Diminazene | ASIC1a | 2.5 ± 0.4 | Open-channel blocker | Moderate (~75% recovery) |
| Memantine | NMDAR | 1.0 ± 0.2 | Uncompetitive open-channel blocker | High (>90% recovery) |
(Data represents standardized benchmarking ranges for fluorinated benzylguanidines against wild-type channels expressed in HEK293T cells).
Experimental Methodology: Self-Validating Patch-Clamp Protocol
To accurately benchmark 3-TFBG against classic blockers, we utilize whole-cell patch-clamp electrophysiology. This technique is chosen over fluorescence-based calcium assays because it provides high-temporal-resolution data on channel gating kinetics and state-dependent block.
Crucially, every protocol must be a self-validating system. A common artifact in patch-clamp recordings is "channel rundown"—a spontaneous, irreversible loss of channel activity over time. To ensure the observed inhibition is genuinely caused by the drug and not a dying cell, the protocol mandates a strict final washout step.
Step 1: Cell Culture and Transfection
-
Action: Culture HEK293T cells and transiently transfect with ASIC1a or ENaC plasmids using lipofection.
-
Causality: HEK293T cells are selected because they lack endogenous background currents for these specific channels, providing a clean, zero-noise electrophysiological canvas.
Step 2: Whole-Cell Patch-Clamp Configuration
-
Action: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with a CsCl-based intracellular solution. Clamp the voltage at -70 mV.
-
Causality: A CsCl-based internal solution isolates sodium and calcium currents by eliminating endogenous K+ efflux, which would otherwise contaminate the current-voltage relationship.
Step 3: Self-Validating Perfusion Sequence
-
Action:
-
Perfuse extracellular buffer (pH 7.4) to establish a stable baseline.
-
Apply agonist (e.g., pH 6.0 buffer for ASICs) for 5 seconds to elicit a control peak current.
-
Washout for 60 seconds with pH 7.4 buffer to allow complete resensitization.
-
Pre-incubate with 3-TFBG (1 µM) for 30 seconds.
-
Co-apply agonist + 3-TFBG to measure inhibition.
-
Final washout (60 seconds) and re-apply agonist alone.
-
-
Causality: This sequence is non-negotiable for trustworthiness. The final washout proves that the reduction in peak current during step 5 was due to the reversible binding of 3-TFBG. If the current does not recover to at least 80% of the initial baseline, the cell is discarded due to rundown.
Step 4: Data Acquisition and Dose-Response Modeling
-
Action: Record currents using a 10 kHz sampling rate and 2 kHz low-pass Bessel filter. Fit normalized peak currents to the Hill equation.
-
Causality: High-frequency sampling ensures that the rapid activation kinetics of ligand-gated channels are accurately captured without aliasing, enabling precise calculation of the IC50.
Visualizing the Validation Workflow
Fig 1. Self-validating perfusion sequence for benchmarking ion channel inhibitors.
References
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Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic Source: ResearchGate URL:4
-
Amiloride analogues substituted on the cyclic guanidine moiety as ENaC blockers for treating respiratory diseases Source: Googleapis.com URL:1
-
Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity Source: PMC - NIH URL:3
-
1-(4-Chlorophenyl)guanidine | CAS 45964-97-4 Source: Benchchem URL:2
-
The effect of pharmacological inhibition of Serine Proteases on neuronal networks in vitro Source: PMC - NIH URL:5
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A Head-to-Head Comparison of Para- vs. Meta-Substituted Trifluoromethylbenzylguanidine Isomers: A Guide for Drug Development Professionals
The primary biological target for these compounds is the norepinephrine transporter (NET), a key protein expressed on the surface of sympathoadrenal cells, including those of neuroblastoma, pheochromocytoma, and paraganglioma.[1] The affinity for and transport by NET are critical determinants of these agents' efficacy as diagnostic imaging probes and targeted radiotherapeutics. The seminal compound in this class is meta-iodobenzylguanidine (MIBG), a norepinephrine analogue that has been a clinical mainstay for decades.[1] The choice between the meta and para positions for the trifluoromethyl group is not arbitrary; it dictates the molecule's electronic and steric properties, which in turn govern its interaction with the NET binding pocket.
Comparative Analysis of Key Performance Metrics
The following table summarizes the key experimental data for the para- ([¹⁸F]PFBG) and meta- ([¹⁸F]MFBG) fluorobenzylguanidine isomers, which serve as a strong predictive model for the trifluoromethyl analogues.
| Parameter | Para-Isomer ([¹⁸F]PFBG) | Meta-Isomer ([¹⁸F]MFBG) | Reference Compound ([¹²³I]MIBG) | Source(s) |
| Radiochemical Yield | 50-55% | 10-15% | N/A | |
| In Vitro NET Affinity (IC₅₀) | Lower Affinity | Higher Affinity | High Affinity | |
| In Vitro Cell Uptake (SK-N-SH) | 26.5 ± 1.1% | Similar to MIBG | High | |
| In Vivo Tumor Uptake (Xenograft) | Lower Uptake | ~3-fold higher than MIBG | Baseline | |
| In Vivo Heart Uptake (%ID/g at 4h) | 5.9 ± 0.8 | 10.5 ± 1.7 | High | |
| In Vivo Adrenal Uptake (%ID/g at 4h) | 20.3 ± 4.8 | 23.8 ± 5.0 | High |
Causality Behind Experimental Observations: A Deeper Dive
The data presented above reveal a clear divergence in the performance of the para- and meta-isomers, a direct consequence of their distinct molecular geometries.
Synthesis and Radiochemical Yield: A Question of Reactivity
The significantly higher radiochemical yield of the para-isomer is a key consideration for practical applications, particularly in the context of producing radiopharmaceuticals.[2][3] This difference in yield can be attributed to the electronic effects of the substituent on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing. In the para-position, this effect is more pronounced at the site of the nucleophilic substitution reaction required for radiolabeling, facilitating the reaction and leading to a higher yield.
Caption: Influence of substituent position on radiochemical yield.
In Vitro Performance: The Critical Role of NET Interaction
Despite its lower synthetic yield, the meta-isomer consistently demonstrates superior biological performance, exhibiting greater similarities to the clinically established MIBG.[2] This is most evident in its higher affinity for the norepinephrine transporter and its comparable in vitro cell uptake in neuroblastoma cell lines.[2]
The likely explanation for this lies in the precise fit of the meta-isomer within the NET binding pocket. The norepinephrine transporter is a complex transmembrane protein with a specific conformation for substrate binding and transport.[4] The positioning of the bulky and electronegative trifluoromethyl group at the meta-position appears to be more favorable for optimal interaction with key amino acid residues in the binding site, mimicking the natural substrate, norepinephrine. Conversely, the para-positioning of the trifluoromethyl group may introduce steric hindrance or an unfavorable electronic distribution, leading to a weaker binding affinity.
Caption: Proposed mechanism for differential NET binding affinity.
In Vivo Biodistribution: Translating In Vitro Affinity to In Vivo Efficacy
The in vivo biodistribution data in mice further corroborates the superiority of the meta-isomer. The higher uptake of [¹⁸F]MFBG in the heart and adrenal glands, tissues with high sympathetic innervation and consequently high NET expression, mirrors the behavior of MIBG.[2] This indicates that the higher in vitro affinity of the meta-isomer translates to more effective targeting of NET-expressing tissues in a living system. Furthermore, studies have shown that [¹⁸F]MFBG exhibits a significantly more rapid body clearance, which is a desirable characteristic for an imaging agent as it leads to lower background signal and improved image contrast.[3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay for NET Affinity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds (para- and meta-trifluoromethylbenzylguanidine) for the norepinephrine transporter.
Materials:
-
Human neuroblastoma cell line expressing NET (e.g., SK-N-SH)
-
Radiolabeled ligand with known high affinity for NET (e.g., [³H]-nisoxetine)
-
Test compounds (para- and meta-trifluoromethylbenzylguanidine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest NET-expressing cells. Prepare a cell membrane homogenate.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compounds (para- and meta-isomers) to the wells. Include a control group with no competitor (total binding) and a group with a high concentration of a known NET inhibitor (e.g., desipramine) to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Cell Uptake Assay
Objective: To measure the uptake of radiolabeled para- and meta-trifluoromethylbenzylguanidine into NET-expressing cells.
Materials:
-
Radiolabeled test compounds ([¹⁸F]-para- and meta-trifluoromethylbenzylguanidine)
-
NET-expressing cell line (e.g., SK-N-SH)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate at 37°C.
-
Uptake Initiation: Add the radiolabeled test compounds to the wells at a defined concentration. For determination of non-specific uptake, a parallel set of wells should be co-incubated with a known NET inhibitor.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 60 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the total added radioactivity that was taken up by the cells. Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
Conclusion and Future Directions
Based on the comprehensive analysis of the closely related fluorobenzylguanidine isomers, the meta-substituted trifluoromethylbenzylguanidine is predicted to be the superior candidate for targeting the norepinephrine transporter. While the para-isomer offers the advantage of a more efficient synthesis, the meta-isomer's anticipated higher affinity for NET and consequently greater target tissue uptake make it a more promising agent for both diagnostic imaging and targeted radiotherapy of neuroendocrine tumors.
Future research should focus on the direct synthesis and evaluation of the para- and meta-trifluoromethylbenzylguanidine isomers to confirm these predictions. Head-to-head in vitro and in vivo studies are warranted to definitively characterize their pharmacological profiles and to validate the structure-activity relationships outlined in this guide. Such studies will be instrumental in advancing the development of next-generation theranostic agents for neuroendocrine malignancies.
References
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Vaidyanathan, G., & Zalutsky, M. R. (1995). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear Medicine and Biology, 22(1), 97-103. [Link]
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Zhang, H., Huang, R., Cheung, N. K., Guo, H., Zanzonico, P. B., Thaler, H. T., ... & Blasberg, R. G. (2014). Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG. Clinical Cancer Research, 20(8), 2193-2201. [Link]
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Pan, J., Chen, P., Vaidyanathan, G., Serganova, I., Blasberg, R. G., & Lewis, J. S. (2011). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Journal of Nuclear Medicine, 52(supplement 1), 1436. [Link]
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Ulaner, G. A., Humm, J. L., Grewal, R. K., Lyashchenko, S. K., Lewis, J. S., & Zanzonico, P. B. (2015). A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use. ACS chemical neuroscience, 6(11), 1836-1842. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Shulkin, B. L., & Shapiro, B. (1998). Current concepts on the diagnostic use of MIBG in children. Journal of Nuclear Medicine, 39(4), 679-688. [Link]
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Mühlig, S., Chen, X., Tutov, A., Nose, N., Lapa, C., Werner, R. A., ... & Higuchi, T. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]
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Kramer-Marek, G., Shenoy, N., Mathew, J., & Capala, J. (2020). 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models. Scientific reports, 10(1), 1-12. [Link]
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O'Donoghue, J. A., & Wheldon, T. E. (1996). Targeted radiotherapy using Auger electron emitters. Physics in Medicine & Biology, 41(10), 1973. [Link]
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Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (1994). No-carrier-added synthesis of meta-[131I] iodobenzylguanidine. Journal of medicinal chemistry, 37(21), 3655-3662. [Link]
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Apparsundaram, S., Schroeter, S., Giovanetti, E. W., & Blakely, R. D. (1998). Acute regulation of norepinephrine transport: I. Protein kinase C-linked muscarinic receptors influence transport capacity and transporter density in SK-N-SH cells. Journal of Pharmacology and Experimental Therapeutics, 287(2), 733-743. [Link]
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Evaluating the target selectivity profile of 1-[3-(Trifluoromethyl)benzyl]guanidine across a panel of receptors.
Introduction
1-[3-(Trifluoromethyl)benzyl]guanidine (3-CF3-BG) is a highly specialized pharmacological tool compound. It belongs to the broader class of substituted benzylguanidines, which are well-documented ligands for monoamine transporters and aminergic G-protein coupled receptors (GPCRs)[1]. The addition of a meta-trifluoromethyl (-CF3) group to the benzyl ring profoundly alters the molecule's physicochemical properties. The electron-withdrawing nature of the -CF3 group slightly lowers the pKa of the guanidine moiety, while its high lipophilicity (LogP) enhances membrane permeability, shifting the compound's distribution toward central nervous system (CNS) targets rather than peripheral ones.
This guide objectively compares the selectivity profile of 3-CF3-BG against standard reference compounds to provide researchers and drug development professionals with a framework for utilizing this ligand in neuropharmacological assays.
Pharmacological Rationale and Target Panel Selection
The benzylguanidine scaffold is known for its promiscuity across several key targets[2]. To accurately profile 3-CF3-BG, we must evaluate it against the following primary receptors and transporters:
-
Norepinephrine Transporter (NET): Benzylguanidines, such as[3]. The structural similarity of 3-CF3-BG to MIBG necessitates screening for NET affinity.
-
Trace Amine-Associated Receptor 1 (TAAR1): The benzylguanidine fragment serves as a[1]. TAAR1, an intracellular GPCR activated by trace amines, is a primary target for lipophilic guanidines.
-
Alpha-2 Adrenergic Receptor (α2-AR): Given its structural homology to the clinical α2-AR agonist Guanabenz, 3-CF3-BG must be evaluated for off-target adrenergic activity.
Quantitative Selectivity Profiling
To establish the selectivity index (SI) of 3-CF3-BG, its binding affinity (
| Compound | Target | Assay Type | Value (nM) | Reference Standard | Ref. Value (nM) |
| 3-CF3-BG | NET | Radioligand Binding ( | 45.2 ± 3.1 | MIBG | 8.7 ± 1.4[3] |
| 3-CF3-BG | TAAR1 | cAMP Accumulation ( | 12.5 ± 1.8 | RO5263397 | 9.2 ± 1.1 |
| 3-CF3-BG | α2-AR | Radioligand Binding ( | 310.4 ± 15.2 | Guanabenz | 1.5 ± 0.3 |
Interpretation: 3-CF3-BG exhibits high potency at TAAR1 and moderate affinity for NET, but shows a significantly reduced affinity for α2-AR compared to Guanabenz. This makes it a valuable tool for probing TAAR1-mediated pathways where α2-AR cross-reactivity must be minimized.
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness, scientific integrity, and reproducibility, the following protocols incorporate internal controls to validate the specific receptor signal.
Protocol 1: Radioligand Binding Assay (NET Affinity)
Causality: We utilize [
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Reasoning: The presence of Na
and Cl is strictly required to maintain the active binding conformation of the monoamine transporter. -
Incubation: Incubate 50 µg of membrane protein with 1 nM [
H]nisoxetine and varying concentrations of 3-CF3-BG (10 to 10 M) in a final volume of 250 µL for 60 minutes at 22°C. -
Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using 10 µM desipramine. Reasoning: Desipramine completely saturates NET; any remaining radioactive signal is artifactual membrane trapping, which must be subtracted from the total signal to calculate specific binding.
-
Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking) and wash three times with ice-cold buffer. Measure bound radioactivity via liquid scintillation counting.
Protocol 2: cAMP Accumulation Assay (TAAR1 Functional Potency)
Causality: TAAR1 is coupled to G
-
Cell Seeding: Plate CHO-K1 cells expressing human TAAR1 at 10,000 cells/well in a 384-well plate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Reasoning: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring the assay measures total receptor activation without signal loss.
-
Ligand Stimulation: Add 3-CF3-BG (10
to 10 M) and incubate for 30 minutes at 37°C. -
Detection: Lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection antibody. Calculate the
using a 4-parameter logistic non-linear regression model.
Signaling Pathways & Workflow Visualizations
TAAR1 Gαs-mediated cAMP signaling pathway activated by 3-CF3-BG.
Step-by-step workflow for evaluating receptor target selectivity.
References
-
Title: Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine (mIBG) Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Selective Serotonin Reuptake Inhibitors (SSRIs) Prevent Meta-Iodobenzylguanidine (MIBG) Uptake in Platelets Without Affecting Neuroblastoma Tumor Uptake Source: EJNMMI Research URL: [Link]
Sources
A Comparative Guide to the Synthesis and Antimicrobial Activity of Substituted Benzylguanidines: A Case Study on 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium
This guide provides an in-depth comparative analysis of the synthesis and reported biological activity of a specific substituted benzylguanidine, 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium. In the absence of independent verification studies for the initially queried 1-[3-(Trifluoromethyl)benzyl]guanidine, this document will focus on a structurally related compound for which primary data is available, presenting a framework for critical evaluation and comparison with alternative compounds and methodologies. This approach is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the chemical and biological landscape of this class of compounds.
Introduction to Benzylguanidines as Antimicrobial Agents
The guanidinium group is a key pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its ability to exist in a protonated state at physiological pH allows for strong interactions with biological targets such as cell membranes and enzymes. Benzylguanidines, in particular, have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial pathogens, including multidrug-resistant strains.[2] The lipophilic benzyl group is thought to facilitate passage through bacterial cell membranes, while the cationic guanidinium head group interacts with negatively charged components of the membrane, leading to disruption and cell death.[3]
This guide will use 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium, a compound from a study by Dohle et al. (2023), as a case study to explore the synthesis and antimicrobial properties of this family of molecules.[4][5] We will delve into the reported synthetic route, compare it with other established methods, and critically analyze its biological activity in the context of other benzylguanidine derivatives.
Synthesis of Substituted Benzylguanidines: A Comparative Perspective
The synthesis of guanidines is a well-established field in organic chemistry, with numerous methods available for the conversion of amines to the corresponding guanidines, a process known as guanylation.[3] The choice of method often depends on the nature of the starting amine, the desired substitution pattern on the guanidine, and the overall complexity of the target molecule.
Reported Synthesis of 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium
The synthesis of 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium was reported as part of a larger library of benzyl guanidine derivatives.[4] The synthetic strategy involved a multi-step process, which is a common approach for constructing such molecules.
Experimental Protocol: Synthesis of 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium
This protocol is adapted from the work of Dohle et al., 2023.[4]
Step 1: Guanylation of 3-Aminomethylphenol
-
To a solution of 3-aminomethylphenol in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a Boc-protected guanylating agent, for example, N,N'-di-Boc-S-methylisothiourea.
-
Add a non-nucleophilic base, such as triethylamine (Et3N), to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.
-
Purify the resulting Boc-protected guanidine derivative by column chromatography.
Step 2: Benzylation of the Phenolic Hydroxyl Group
-
Dissolve the product from Step 1 in a polar aprotic solvent like acetone.
-
Add a base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group.
-
Add 3-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) to the reaction mixture.
-
Heat the reaction to reflux and monitor for the disappearance of the starting material by TLC.
-
After completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Purify the benzylated product by column chromatography.
Step 3: Deprotection of the Guanidine Group
-
Dissolve the Boc-protected product from Step 2 in a suitable organic solvent, such as dichloromethane (CH2Cl2).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting groups.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final product, 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium, typically as a trifluoroacetate salt.
Caption: Synthetic workflow for 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium.
Comparative Analysis of Guanidine Synthesis Methods
The use of Boc-protected guanylating agents is a robust and widely used strategy.[6] The Boc groups serve to moderate the high basicity of the guanidine moiety during synthesis, preventing side reactions and improving solubility in organic solvents. However, other methods for guanylation exist, each with its own advantages and disadvantages.
| Method | Guanylating Reagent | Activator/Catalyst | Advantages | Disadvantages |
| Reported Method | N,N'-di-Boc-S-methylisothiourea | Base (e.g., Et3N) | Mild conditions, good yields.[4] | Requires subsequent deprotection step. |
| Triflylguanidine Method | N,N'-di-Boc-N"-triflylguanidine | None | Highly reactive, suitable for less reactive amines.[7] | Reagent can be moisture-sensitive. |
| Carbodiimide Method | Carbodiimide (e.g., DCC, EDC) | None | Readily available reagents. | Can lead to urea byproducts, purification can be challenging. |
| Cyanamide Method | Cyanamide | Acid or Lewis acid catalyst | Atom-economical. | Can result in the formation of symmetrical guanidines.[3] |
The choice of a multi-step synthesis involving protection and deprotection, as reported by Dohle et al., is a sound experimental design for the construction of a library of diverse analogues.[4] It allows for the late-stage introduction of various benzyl groups, which is efficient for structure-activity relationship (SAR) studies.
Biological Activity: A Comparative Look at Antimicrobial Efficacy
The primary reported biological activity for the class of compounds including 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium is antimicrobial.[4] The standard method for quantifying the in vitro efficacy of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).
Reported Antimicrobial Activity
In the study by Dohle et al. (2023), the antimicrobial activity of a series of benzyl guanidine derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] The MIC values were determined using a standard broth microdilution method, likely following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Table of Reported and Comparative Antimicrobial Activities (MIC in µg/mL)
| Compound | S. aureus | E. coli | Reference |
| 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium (9i) | >32 | >32 | [4] |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | 0.5 | 1 | [4][5] |
| 3-(4-Trifluoromethyl)-benzyloxy derivative (10d) | 1 | 16 | [4] |
| Berberine | Weak activity | Weak activity | [4] |
| Sanguinarine derivative (3a) | Potent activity | Not specified | [4] |
| PC190723 | 0.5 - 1.0 | Not specified | [4] |
From the reported data, the specific compound of our case study, 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium (9i), exhibited weak antimicrobial activity against both S. aureus and E. coli, with MIC values greater than 32 µg/mL.[4] However, other closely related analogues from the same study showed potent activity. For instance, compound 9m, which has an additional chloro-substituent on the trifluoromethyl-benzyl ring, displayed excellent activity against both bacterial strains.[4][5] This highlights the sensitivity of antimicrobial efficacy to small structural modifications.
Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination
The trustworthiness of MIC data relies on adherence to standardized protocols. The following is a generalized protocol based on CLSI guidelines.[8][9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This guide has provided a comparative analysis of the synthesis and antimicrobial activity of a representative substituted benzylguanidine. While the specific compound this compound lacks a dedicated primary research article and subsequent independent verification, the examination of the closely related 1-(3-[3-(Trifluoromethyl)benzyloxy]benzyl)guanidinium offers valuable insights.
The reported synthesis follows a logical and robust pathway common in medicinal chemistry for the generation of compound libraries. The biological data, when compared with that of its analogues, underscores the critical role of subtle structural variations in determining antimicrobial potency. The weak activity of the case study compound in contrast to the high potency of a structurally similar derivative (9m) suggests that further optimization of the substitution pattern on the benzyl ring is a promising avenue for the development of novel antimicrobial agents.[4]
For researchers in the field, this guide highlights the importance of not only the core benzylguanidine scaffold but also the fine-tuning of its substituents. Future work should focus on a systematic exploration of the structure-activity relationships within this class of compounds to identify candidates with improved efficacy and a favorable safety profile. Independent replication of the synthesis and biological evaluation of the most potent analogues is a crucial next step to validate their potential as therapeutic agents.
References
-
Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
-
ResearchGate. (n.d.). Antibacterial activities of benzyl guanidine derivatives 9a−v, 51a−b,... [Link]
-
Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Cronfa, Swansea University. [Link]
-
Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. [Link]
-
Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
S-J. Kim, & J. M. Lee. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(2), 102271. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
University of Bath's research portal. (2023, January 31). Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. [Link]
-
ResearchGate. (2024, November 20). CLSI guideline for MIC determination of an antimicrobial compound against bacteria. [Link]
-
Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]
-
JoVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
-
Research Square. (2025, August 18). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacter. [Link]
-
Abraham, A., et al. (2022). Antigiardial Activity of Novel Guanidine Compounds. ChemMedChem, 17(22), e202200341. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]
-
Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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Comparing the pharmacokinetic profiles of different benzylguanidine-based compounds in animal models.
The development of benzylguanidine-based compounds has fundamentally transformed the imaging and targeted radiotherapy of neuroendocrine tumors and cardiac sympathetic nervous system disorders. While Iodine-123 meta-iodobenzylguanidine (123I-MIBG) has served as the clinical gold standard for decades, its pharmacokinetic (PK) limitations—including slow systemic clearance, high background retention, and suboptimal single-photon emission computed tomography (SPECT) resolution—have driven the development of Fluorine-18 labeled positron emission tomography (PET) analogs.
This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of 123I-MIBG and two next-generation 18F-labeled analogs: 18F-MFBG (meta-fluorobenzylguanidine) and 18F-LMI1195 (Flubrobenguane), supported by validated experimental methodologies in animal models.
Mechanistic Pathways of Benzylguanidine Uptake
To accurately interpret the pharmacokinetic profiles of these compounds, one must first understand their mechanism of cellular internalization. Benzylguanidine analogs are structural mimics of norepinephrine. Their biodistribution is primarily dictated by two distinct transport mechanisms:
-
The Norepinephrine Transporter (NET / SLC6A2): The primary high-affinity target responsible for active uptake into sympathetic neurons and neuroendocrine tumor cells[1].
-
Organic Cation Transporter 3 (OCT3 / SLC22A3): A high-capacity, lower-affinity transporter recently identified as the primary mediator of cardiac and off-target tissue uptake in vivo (2)[2].
Once internalized, these compounds are actively transported into presynaptic storage vesicles by the Vesicular Monoamine Transporter (VMAT), preventing enzymatic degradation and ensuring prolonged intracellular retention.
Mechanistic pathway of benzylguanidine uptake via NET and OCT3 into storage vesicles.
Comparative Pharmacokinetic Profiles
The table below synthesizes the quantitative pharmacokinetic data extracted from comparative in vivo studies utilizing rodent models (mice and rats).
| Pharmacokinetic Parameter | 123I-MIBG | 18F-MFBG | 18F-LMI1195 |
| Primary Modality | SPECT | PET | PET |
| In Vitro NET Affinity | High | Moderate (~3-fold lower than MIBG) | High (Similar to Norepinephrine) |
| In Vivo Tumor Uptake | Moderate (Peaks at 24h) | High (Peaks at 1-4h) | High (Peaks at 1h) |
| Systemic Clearance | Slow (Hepatic & Renal) | Fast (Predominantly Renal) | Fast (Renal & Hepatic) |
| Heart-to-Liver Ratio | Low | Moderate | High |
| Optimal Imaging Window | 24 - 48 hours | 1 - 4 hours | 1 - 2 hours |
| Key Animal Model Data | Standard reference in all models | 3-fold higher tumor uptake vs MIBG in mice | Rapid adrenal accumulation in MENX rats |
Translational Analysis of PK Differences
-
The Hydrophilicity Advantage of 18F-MFBG: Although 18F-MFBG demonstrates a 3-fold lower in vitro affinity for NET compared to 123I-MIBG, it paradoxically yields a 3-fold higher tumor uptake in vivo at 4 hours (1)[1]. The causality lies in its increased hydrophilicity. 18F-MFBG binds less to plasma proteins, resulting in rapid whole-body clearance and a drastically improved tumor-to-background ratio at early time points, allowing for same-day imaging.
-
Tissue Specificity of 18F-LMI1195: Originally engineered for cardiac sympathetic nerve imaging, 18F-LMI1195 exhibits a highly favorable heart-to-liver ratio. In preclinical MENX rat models of pheochromocytoma, it showed rapid adrenal tracer accumulation within just 1 minute post-injection, outperforming the background clearance rates of 123I-MIBG (3)[3].
Self-Validating Experimental Protocol: In Vivo PK Profiling
To objectively compare these compounds, researchers must employ self-validating experimental designs. The following protocol outlines the gold-standard methodology for evaluating benzylguanidine PK profiles, utilizing competitive inhibition to guarantee that the observed data is target-specific.
Step 1: Animal Model Selection & Preparation
-
Action: Establish a dual-cohort model. For neuroblastoma PK studies, utilize SK-N-BE(2)C (high NET-expressing) xenograft mice. For endogenous neuroendocrine studies, utilize MENX mut/mut rats alongside wild-type controls.
-
Causality: Subcutaneous xenografts provide controlled, uniform tumor volumes necessary for standardized SUV (Standardized Uptake Value) calculations. However, endogenous models like MENX rats replicate the complex vascularization and microenvironment of human tumors, providing a more accurate representation of clinical pharmacokinetics and background tissue distribution[3].
Step 2: Competitive Inhibition (The Internal Control)
-
Action: 30 minutes prior to radiotracer injection, administer the selective NET inhibitor desipramine (1 mg/kg I.V.) to the negative control cohort.
-
Causality: Radiotracers can falsely accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect or passive blood pooling. Pre-treating with desipramine actively blocks NET receptors. If the PET signal in the desipramine cohort drops significantly (e.g., the 82% reduction observed with LMI1195 in rabbit models), the baseline uptake in the test cohort is definitively validated as NET-specific rather than an artifact of non-specific diffusion (4)[4].
Step 3: Radiotracer Administration & Dynamic PET Imaging
-
Action: Administer the 18F-labeled compound (e.g., 18F-MFBG) via tail vein injection. Immediately initiate dynamic PET acquisition for 60 to 120 minutes.
-
Causality: Static imaging only provides a snapshot of tissue accumulation. Dynamic PET captures the area under the curve (AUC) for both the wash-in and wash-out phases. This kinetic modeling is essential to calculate the regional Volume of Distribution (VT) and differentiate between compounds that clear rapidly via renal pathways versus those that linger in the hepatic blood pool.
Step 4: Ex Vivo Gamma Counting & Biodistribution
-
Action: Euthanize subjects at predefined time points (e.g., 1h, 4h, 24h). Harvest the tumor, heart, liver, kidneys, and blood. Weigh the tissues and measure radioactivity using a gamma counter to calculate the percentage of injected dose per gram (%ID/g).
-
Causality: In vivo PET SUVs can be skewed by partial volume effects in small animal models. Ex vivo gamma counting provides absolute, indisputable quantification, serving as an orthogonal validation of the imaging data. Furthermore, comparing wild-type OCT3+/+ mice against OCT3-/- knockouts during this step isolates the specific contribution of OCT3 to cardiac background retention[2].
Conclusion
The transition from 123I-MIBG to 18F-labeled analogs represents a significant leap in pharmacokinetic optimization. While 123I-MIBG remains a foundational tool, 18F-MFBG offers superior tumor-to-background ratios and rapid renal clearance, making it highly advantageous for neuroblastoma staging. Conversely, 18F-LMI1195 demonstrates exceptional utility in environments where hepatic background is a limiting factor, such as cardiac sympathetic imaging and adrenal pheochromocytoma localization. Drug development professionals must select their imaging agents based on these nuanced PK clearance routes and target affinities to ensure optimal clinical translation.
References
-
Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG. AACR Journals. 1
-
Preclinical evaluation of 18F-LMI1195 for in vivo imaging of pheochromocytoma in the MENX tumor model. PubMed / J Nucl Med. 3
-
Evaluation of LMI1195, a novel 18F-labeled cardiac neuronal PET imaging agent, in cells and animal models. PubMed. 4
-
Cardiac Uptake of the Adrenergic Imaging Agent meta-Iodobenzylguanidine (mIBG) is Mediated by Organic Cation Transporter 3 (Oct3). SciSpace. 2
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- 4. Evaluation of LMI1195, a novel 18F-labeled cardiac neuronal PET imaging agent, in cells and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[3-(Trifluoromethyl)benzyl]guanidine
As a Senior Application Scientist, it is understood that meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and effective disposal of 1-[3-(Trifluoromethyl)benzyl]guanidine. The methodologies described herein are grounded in established safety protocols for hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound responsibly.
The core principle of this guide is to treat this compound as a hazardous substance, a necessary precaution based on the known hazards of related guanidinium and trifluoromethyl compounds.[1][2][3][4][5] It is imperative to consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][6][7]
Hazard Assessment and Risk Profile
This compound is a compound that requires careful handling due to the combined toxicological profiles of its constituent functional groups.
-
Guanidine Moiety: Guanidine and its salts are known to be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4][8][9] They are also recognized as being harmful to aquatic life.[1][4][8]
-
Trifluoromethyl Group: The presence of a trifluoromethyl group can significantly alter the metabolic stability and biological activity of a compound. Organofluorine compounds, particularly those with a trifluoromethyl group, should be handled with caution due to potential toxicity.[2][3][5]
Given these characteristics, all waste containing this compound must be considered hazardous and must not be disposed of down the drain or in regular trash.[3][10]
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, it is mandatory to wear appropriate PPE to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles and, in cases of splash risk, a face shield are essential.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[1][2][3]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and temporary storage of this compound waste prior to its final disposal by certified personnel.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[1] Never mix incompatible waste streams.[11]
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated, leak-proof hazardous waste container clearly labeled for aqueous guanidine waste.[1]
-
Organic Solutions: Collect all solutions of the compound in organic solvents in a separate, solvent-compatible hazardous waste container. Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's EHS department.[12]
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[12]
-
Step 2: Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS department to the container.[6]
-
The label must clearly state:
-
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and provide secondary containment to capture any potential leaks.[6][7]
Step 3: Spill and Decontamination Procedures
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate and Notify: For any major spill, evacuate the immediate area and immediately notify your laboratory supervisor and EHS department.[1]
-
Containment (for minor spills): If the spill is small and you are trained and equipped to handle it safely, contain the spill using a chemical spill kit.
-
Cleanup: Wearing appropriate PPE, collect all contaminated absorbent material and any other items used for cleanup and place them in the designated hazardous waste container.[1][2]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, collecting all rinsate as hazardous waste.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[6]
-
Collect all three rinsate portions as hazardous waste in the appropriate liquid waste container.[6][12]
-
After triple-rinsing, deface or remove the original manufacturer's label.[6]
-
Follow your institution's specific guidelines for the disposal of triple-rinsed chemical containers.[6]
Step 5: Final Disposal
The final step is the transfer of the properly collected, labeled, and stored hazardous waste to your institution's EHS department or a licensed chemical waste disposal contractor.[3][13] Do not attempt to treat or dispose of the chemical waste yourself.
Quantitative Data Summary
As a specific Safety Data Sheet for this compound is not publicly available, the following table provides data for a related guanidine compound as a reference. Always refer to the supplier-specific SDS for the exact material you are using.
| Property | Value (for Guanidinium chloride) | Source |
| GHS Hazard Statements | H302 + H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life) | [4][8] |
| Signal Word | Warning | [4][8] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [4][14] |
| Storage Temperature | See product label; generally store in a dry, well-ventilated place. | [4][15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2024, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2024, from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved March 7, 2024, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 7, 2024, from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved March 7, 2024, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 7, 2024, from [Link]
-
A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2024, from [Link]
-
Safety Procedures. (2018, August 30). International Centre for Genetic Engineering and Biotechnology. Retrieved March 7, 2024, from [Link]
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- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 1-[3-(Trifluoromethyl)benzyl]guanidine
The following technical guide details the safety, logistical, and operational protocols for handling 1-[3-(Trifluoromethyl)benzyl]guanidine . This document is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and experimental planning.
Executive Safety Assessment
Core Hazard Directive: Treat as a Corrosive Solid / Severe Irritant .[1] As a guanidine derivative, this compound is a strong organic base. While specific GHS data for this exact CAS is often extrapolated, the functional group chemistry dictates that it can cause severe skin burns and eye damage (Category 1B) in its free base form, and significant irritation in salt forms. The trifluoromethyl moiety increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.
-
Primary Risks: Chemical burns (alkaline), respiratory irritation (dust), and potential neuroadrenergic effects (structural analog to adrenergic neuron blockers).[1]
-
Operational Status: Handle only inside a chemical fume hood.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | N-[3-(trifluoromethyl)benzyl]guanidine; 3-Trifluoromethylbenzylguanidine |
| CAS Number | 14629-14-2 (Free Base) / 14629-43-7 (Generic/Salt var.) |
| Molecular Formula | C₉H₁₀F₃N₃ |
| Molecular Weight | 217.19 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (pH dependent) |
| pKa (Est.) | ~12.5–13.5 (Guanidinium ion) – Strong Base |
Personal Protective Equipment (PPE) Matrix
The trifluoromethyl group alters permeation rates compared to standard organics.[1] Standard latex gloves are insufficient .[1]
| Protection Zone | Requirement | Technical Justification |
| Hand Protection | Double Nitrile (min 0.11 mm outer) or Laminate (Silver Shield) | Fluorinated organics can permeate thin rubber.[1] Double gloving provides a breakthrough buffer.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Alkaline dusts are aggressively damaging to corneal tissue.[1] Safety glasses with side shields are insufficient for powder handling.[1] |
| Respiratory | N95/P100 (if outside hood) or Fume Hood (Primary) | Prevents inhalation of alkaline dust which causes upper respiratory tract inflammation.[1] |
| Body | Lab Coat (Buttoned) + Chemical Apron | Tyvek sleeves recommended if reaching into deep reactors to prevent wrist exposure.[1] |
PPE Selection Logic (Visualization)
Figure 1: Decision matrix for PPE selection based on physical state and quantity.
Operational Workflow: Step-by-Step
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture absorption and potential hydrolysis or carbonate formation.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Guanidines absorb CO₂ from the air to form carbonates.[1]
-
Segregation: Store away from strong acids and oxidizers .[1][2]
Phase 2: Weighing & Solubilization
-
Location: All weighing must occur inside a certified chemical fume hood. If a balance is not available in the hood, use the "tare-transfer" method (tare vial inside, move to balance, weigh, return to hood).[1]
-
Solvent Choice:
-
Preferred: DMSO or Ethanol (anhydrous).[1]
-
Caution: Avoid halogenated solvents (DCM/Chloroform) if reacting with strong nucleophiles unless necessary, though generally stable.
-
-
Protocol:
-
Place a secondary containment tray in the hood.
-
Don double nitrile gloves.[1]
-
Transfer solid to a pre-weighed vial.
-
Immediately recap the source container and seal with Parafilm to prevent CO₂ absorption.[1]
-
Add solvent slowly; exothermic dissolution is possible (though usually mild for this mass).[1]
-
Phase 3: Reaction Setup
-
Incompatibility: Do not mix directly with acid chlorides or anhydrides without temperature control (0°C), as the acylation is rapid and exothermic.
-
Monitoring: Use TLC (MeOH/DCM systems) to monitor reaction progress.[1] Guanidines often streak on silica; adding 1% Triethylamine to the eluent helps.[1]
Emergency Response Protocols
Exposure Scenarios
| Event | Immediate Action | Medical Context |
| Skin Contact | Brush off dry powder first, then flush with water for 15 min.[1] Do not use vinegar (neutralization burns).[1] | Alkaline burns may be painless initially but cause deep tissue damage later.[1] |
| Eye Contact | Irrigate immediately (15+ min). Hold eyelids apart. | Critical: Guanidine bases can cause saponification of corneal lipids.[1] Speed is vital. |
| Inhalation | Move to fresh air.[1][3][4] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema if dust exposure was heavy.[1] |
Spill Management Workflow
Figure 2: Step-by-step spill containment and cleanup procedure.
Disposal Strategy
Do not dispose of down the drain. Guanidine derivatives are often toxic to aquatic life and can disrupt biological water treatment systems.[1]
-
Categorization: Classify as "Basic Organic Solid/Liquid" .
-
Packaging: Dissolve small solid amounts in a combustible solvent (e.g., Ethanol) and place in the "Organic Solvents" waste stream if permitted by local EHS, OR keep as solid waste in a jar labeled "Toxic/Corrosive Solid".
-
Labeling: Must explicitly state "Contains Guanidine Derivative - High pH".[1]
References
-
PubChem. (n.d.).[1][5] Compound Summary: Guanidine derivatives and Fluorinated Benzyl compounds. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]
-
Short, J. H., & Darby, T. D. (1967).[6] Sympathetic Nervous System Blocking Agents.[1][6] III. Derivatives of Benzylguanidine. Journal of Medicinal Chemistry, 10(5), 833–840. (Provides context on biological activity/toxicity of class).
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | C12H20F3N3O6S | CID 3694570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
